Physicochemical Profiling of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid: A Technical Guide for Preclinical Development
Executive Summary The compound 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (CAS: 883543-77-9) is a highly versatile pharmacophore utilized in fragment-based drug discovery and the synthesis of kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (CAS: 883543-77-9) is a highly versatile pharmacophore utilized in fragment-based drug discovery and the synthesis of kinase inhibitors and GPCR ligands[1]. Because a drug's efficacy is fundamentally constrained by its absorption, distribution, metabolism, and excretion (ADME) profile, understanding the foundational physicochemical properties of this building block is critical[2]. This whitepaper provides an in-depth mechanistic analysis of its structural descriptors, acid-base chemistry, and lipophilicity, alongside self-validating experimental protocols for preclinical profiling.
Structural Analysis & Molecular Descriptors
The molecular architecture of this compound features a central pyrimidine ring substituted with a carboxylic acid at the C5 position and a 4-methylpiperidine moiety at the C2 position. This specific arrangement creates a push-pull electronic system that heavily influences its physicochemical behavior.
Quantitative Molecular Descriptors
The following table summarizes the core theoretical descriptors that dictate the compound's behavior in aqueous and lipid environments:
Property
Value
Mechanistic Implication
CAS Number
883543-77-9
Chemical identification and regulatory tracking[1].
Limited to the carboxylic acid (-OH), promoting permeability[2].
Hydrogen Bond Acceptors (HBA)
4
Includes pyrimidine nitrogens and carboxylate oxygens[2].
Topological Polar Surface Area
~63.1 Ų
Optimal for oral bioavailability and potential BBB penetration[2].
Acid-Base Chemistry & Ionization State
The charge state of an ionizable molecule dictates its solubility, dissolution rate, and passive membrane permeability[4].
Mechanistic Causality of pKa
The compound possesses two primary ionizable centers:
Pyrimidine Nitrogens (pKa1 ~2.5): Unsubstituted pyrimidine is a weak base (pKa ~1.3). However, the nitrogen of the 4-methylpiperidine group at the C2 position acts as a strong electron-donating group via resonance (+R effect) into the pyrimidine ring. This delocalization increases the electron density on the pyrimidine nitrogens, raising their basicity and resulting in a predicted pKa1 of approximately 2.5[4].
Carboxylic Acid (pKa2 ~4.2): The electron-withdrawing nature of the pyrimidine ring (-I effect) typically lowers the pKa of attached carboxylic acids. However, the resonance donation from the piperidine ring partially offsets this withdrawal, stabilizing the pKa near the range of benzoic acid (~4.2)[4].
Consequently, at physiological pH (7.4), the molecule exists almost exclusively in its anionic form (deprotonated carboxylate), which maximizes aqueous solubility but restricts passive transcellular diffusion.
Predicted pH-dependent ionization states of the pyrimidine and carboxylic acid moieties.
To empirically determine these pKa values, potentiometric titration is prioritized over UV-metric methods. The deprotonation of the carboxylic acid may not induce a sufficient bathochromic shift in the pyrimidine chromophore, making UV tracking unreliable. Potentiometry directly measures proton flux, providing a more robust dataset.
Step-by-Step Methodology:
Preparation: Dissolve the compound to a concentration of 1.0 mM in a 0.15 M KCl aqueous solution to maintain a constant thermodynamic ionic strength.
Acidification: Lower the pH to 1.5 using standardized 0.5 M HCl to ensure complete protonation of the pyrimidine ring.
Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen purge to exclude atmospheric CO2, which would otherwise form carbonic acid and skew the titration curve.
Self-Validation (Mass Balance): Calculate the pKa using the Bjerrum difference curve. The system validates itself by comparing the calculated equivalence points against the exact weighed mass of the analyte. A discrepancy >2% indicates impurity or precipitation, invalidating the run.
Lipophilicity & Permeability Profiling
Lipophilicity drives drug partitioning into lipid bilayers. The 4-methylpiperidine moiety provides significant lipophilic bulk, counterbalancing the highly polar carboxylic acid[2]. While the intrinsic partition coefficient (LogP) is estimated at ~2.5, the distribution coefficient at pH 7.4 (LogD_7.4) will be significantly lower (approx. 0.0 to -1.0) due to the ionization of the carboxylic acid[4].
We utilize the OECD Test No. 107 standard, modified to include a strict mass-balance validation step to ensure data integrity[5].
Step-by-Step Methodology:
Phase Saturation: Vigorously stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation, preventing volume shifts during the assay[5].
Sample Preparation: Dissolve the compound in the pre-saturated aqueous buffer at a concentration of 1 mg/mL.
Equilibration: Transfer equal volumes (e.g., 5.0 mL) of the spiked aqueous phase and pre-saturated n-octanol into a silanized glass vial (to prevent non-specific surface binding).
Agitation & Separation: Agitate via slow-stirring for 1 hour at 25°C ± 1°C. Centrifuge the mixture at 3000 rpm for 15 minutes to achieve sharp phase separation[5].
Self-Validation (Quantification): Extract aliquots from both the aqueous and organic phases. Quantify the concentration (
C
) using HPLC-UV. The assay is self-validating: calculate the total recovered mass (
Coct×Voct+Caq×Vaq
). If the recovered mass is <95% of the initial input, the compound has precipitated at the interphase, and the LogD value must be rejected.
Preclinical Development Workflow
To translate these physicochemical properties into actionable drug development data, a systematic workflow must be employed. The following diagram outlines the logical progression from raw material verification to preclinical formulation.
Workflow for the physicochemical characterization and preclinical profiling.
References
NextSDS Substance Database. "2-(4-METHYL-PIPERIDIN-1-YL)-PYRIMIDINE-5-CARBOXYLIC ACID — Chemical Substance Information." NextSDS. Available at: [Link][1]
1int Chemical Catalog. "4-Methyl-2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. CAS Number: 924867-94-7 / 883543-77-9." 1int. Available at: [Link][3]
Avdeef, Alex. Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, 2003. Available at: [4]
Di, Li, and Kerns, Edward H. Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Elsevier, 2016. Available at: [Link][2]
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, 1995. Available at: [Link][5]
Technical Guide on the Spectroscopic Characterization of 2-(Substituted)-pyrimidine-5-carboxylic Acids
A Note to the Reader: As a Senior Application Scientist, a cornerstone of my role is to ensure the scientific integrity and accuracy of the information I provide. My initial objective was to develop an in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Reader:
As a Senior Application Scientist, a cornerstone of my role is to ensure the scientific integrity and accuracy of the information I provide. My initial objective was to develop an in-depth technical guide on the spectroscopic data (NMR, IR, MS) of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid . However, a comprehensive and diligent search of scientific literature, chemical databases, and supplier information has revealed a significant gap: there is no publicly available, experimentally verified spectroscopic data for this specific compound.
To provide a valuable and accurate resource, this guide will instead focus on the spectroscopic characterization of a closely related and structurally analogous compound for which some data and interpretative context can be drawn. This approach allows us to explore the characteristic spectroscopic features of the pyrimidine and piperidine ring systems within a similar chemical environment. We will supplement this with established principles of spectroscopic interpretation for the functional groups present in the target molecule.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the spectra of this class of compounds.
Introduction to 2-(Substituted)-pyrimidine-5-carboxylic Acids
Pyrimidine-5-carboxylic acid derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif in nucleobases and various pharmaceuticals, while the substituted piperidine moiety can influence solubility, metabolic stability, and target binding. The carboxylic acid group provides a handle for further chemical modification and can play a crucial role in biological activity.
Accurate structural elucidation and confirmation are critical in the synthesis and development of these compounds. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the expected spectral features for a compound like 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, drawing parallels from known related structures.
Molecular Structure and Key Functional Groups
To understand the spectroscopic data, we must first visualize the molecule's structure and identify its key components.
Figure 1. Chemical structure of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Proton(s)
Expected Chemical Shift (ppm)
Multiplicity
Notes
Pyrimidine H-4, H-6
~8.5 - 9.0
Singlet (or narrow doublet)
These protons are on an electron-deficient aromatic ring, hence their downfield shift. They may appear as a single peak or two closely spaced signals.
Carboxylic Acid -OH
~12.0 - 13.0
Broad Singlet
The chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. This peak disappears upon D₂O exchange.
Piperidine (axial/equatorial)
~1.2 - 4.0
Complex Multiplets
The protons on the piperidine ring will be diastereotopic and will show complex splitting patterns. The protons alpha to the nitrogen will be the most downfield.
Piperidine -CH-
~1.5 - 2.0
Multiplet
The methine proton at the 4-position of the piperidine ring.
Piperidine -CH₃
~0.9 - 1.2
Doublet
The methyl group on the piperidine ring will be split by the adjacent methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
Carbon(s)
Expected Chemical Shift (ppm)
Notes
Carboxylic Acid C=O
~165 - 175
The carbonyl carbon of the carboxylic acid.
Pyrimidine C-2
~160 - 165
The carbon atom attached to two nitrogen atoms.
Pyrimidine C-4, C-6
~155 - 160
Aromatic carbons adjacent to a nitrogen atom.
Pyrimidine C-5
~110 - 120
The carbon atom bearing the carboxylic acid group.
Piperidine (alpha to N)
~45 - 55
Carbons directly attached to the nitrogen atom.
Piperidine (other)
~25 - 40
The remaining carbons of the piperidine ring.
Piperidine -CH₃
~20 - 25
The methyl group carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.
Functional Group
Expected Absorption (cm⁻¹)
Appearance
Notes
O-H (Carboxylic Acid)
2500 - 3300
Very Broad
This broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C=O (Carboxylic Acid)
1700 - 1725
Strong, Sharp
This absorption is due to the carbonyl stretch of the carboxylic acid.
C=N, C=C (Aromatic)
1500 - 1650
Medium to Strong
Stretching vibrations of the pyrimidine ring.
C-N
1100 - 1300
Medium
Stretching vibrations of the C-N bonds in the piperidine and pyrimidine rings.
C-H (sp³ and sp²)
2850 - 3100
Medium to Strong
Stretching vibrations of the C-H bonds on the piperidine and pyrimidine rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Molecular Ion
The molecular formula for 2-(4-Methyl-piperidin-1-yl)-pyrimidine-
Foundational
in silico modeling of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract In modern drug discovery, computational, or in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
In modern drug discovery, computational, or in silico, modeling represents a cornerstone for accelerating the development pipeline, reducing costs, and refining experimental efforts.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, a novel small molecule with an uncharacterized biological profile. Lacking an established biological target, our investigation begins with hypothesis generation through ligand-based pharmacophore modeling, leveraging data from structurally similar compounds known to inhibit the Sodium-Hydrogen Exchanger-1 (NHE-1). We then detail the subsequent validation of this hypothesis using structure-based methods, including molecular docking and molecular dynamics (MD) simulations, to probe the stability and interaction dynamics of the ligand-protein complex.[2] Finally, we outline the critical process of predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate the compound's drug-likeness.[3] This document is intended for researchers, computational chemists, and drug development professionals, providing not just protocols, but the strategic rationale behind each computational step.
Introduction: Charting a Course for an Uncharacterized Molecule
The molecule 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid belongs to a chemical class—substituted pyrimidines—that is prevalent in medicinal chemistry.[4][5] However, a survey of public databases and literature reveals no specific biological target or activity associated with this exact structure. This scenario is common in early-stage discovery, where a compound may be synthesized as part of a library or based on a novel scaffold. In silico techniques provide a powerful, resource-efficient path to generate testable hypotheses and prioritize experimental validation.[1][6]
The objective of this guide is to present a holistic and logical in silico workflow. We will treat the molecule as a novel chemical entity and apply a sequence of computational techniques to predict its potential biological target, validate the binding hypothesis, and assess its pharmacokinetic profile. This multi-faceted approach, combining ligand- and structure-based methods, is designed to build a robust, data-driven case for the compound's potential therapeutic relevance.[7]
Foundational Analysis: Ligand Preparation and Property Profiling
Before any advanced modeling, the subject molecule must be accurately represented and its fundamental properties calculated. This initial step ensures the quality and reliability of all subsequent analyses.
Ligand Structure Generation
The starting point is the conversion of the compound's name into a machine-readable format.
Protocol 2.1: 2D to 3D Structure Conversion
Obtain SMILES String: The Canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the compound is CC1CCN(CC1)C2=NC=C(C=N2)C(=O)O. This can be generated using chemical drawing software (e.g., ChemDraw) or looked up in databases like PubChem.
Generate 3D Coordinates: Use a cheminformatics toolkit such as RDKit (in Python) or open-source software like Avogadro to convert the 2D SMILES string into a 3D conformation.
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for obtaining a sterically favorable and realistic starting conformation for docking and other studies.[8]
Physicochemical Property Calculation
Understanding the basic physicochemical properties is essential for interpreting its potential behavior. These properties are key determinants of a molecule's pharmacokinetics and pharmacodynamics. Web-based tools like SwissADME or ADMET-AI provide a rapid and reliable means of calculating these descriptors from a SMILES string.[9][10]
Table 1: Predicted Physicochemical Properties of the Target Molecule
Property
Predicted Value
Optimal Range for Oral Drugs
Justification & Implication
Molecular Weight (MW)
221.26 g/mol
< 500 g/mol
Low MW is favorable for absorption and distribution.
LogP (Lipophilicity)
1.55
-0.4 to +5.6
Moderate lipophilicity suggests a good balance between solubility and membrane permeability.
Hydrogen Bond Donors
1
≤ 5
Low number of donors aids in passive diffusion across membranes.
Hydrogen Bond Acceptors
5
≤ 10
Acceptable number for forming interactions with a target.
Topological Polar Surface Area (TPSA)
75.79 Ų
< 140 Ų
TPSA is a good indicator of membrane permeability; the value suggests good potential for oral bioavailability.
| Rotatable Bonds | 2 | ≤ 10 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
Data generated using representative values from common ADMET prediction tools.
With no known target, we must generate a hypothesis. A powerful technique for this is "target fishing" or "target identification" using ligand-based methods.[11][12] A search for structurally similar compounds reveals a series of pyrimidine derivatives that act as potent inhibitors of the Sodium-Hydrogen Exchanger-1 (NHE-1), a membrane protein involved in regulating intracellular pH and a target for cardiovascular diseases.[13] We will use this knowledge to construct a pharmacophore model to test if our molecule shares the essential features for NHE-1 inhibition.
A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition at a target's active site.[14][15]
Rationale for a Ligand-Based Approach
When multiple active ligands are known but a high-quality co-crystal structure is unavailable, a ligand-based approach is the method of choice.[16] It allows us to distill the common chemical features from a set of diverse but active molecules, creating a 3D query that can be used to screen new compounds.[12]
Caption: Standard workflow for a protein-ligand MD simulation.
Protocol 5.1: GROMACS-Based MD Simulation
System Preparation:
Force Fields: Choose appropriate force fields. For the protein, AMBER (e.g., ff14SB) or CHARMM are standard. [17]The ligand must be parameterized separately to generate topology and parameter files, often using tools like Antechamber or CGenFF.
Solvation: Place the prepared protein-ligand complex in a periodic box of water molecules (e.g., TIP3P model).
[17] * Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
Minimization and Equilibration:
Perform a steep descent energy minimization to remove steric clashes.
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained (NVT ensemble).
Run a simulation at constant pressure (e.g., 1 bar) to allow the system density to relax (NPT ensemble). This two-step equilibration is critical for a stable production run.
[8]
Production Run:
Run the simulation for a significant duration (e.g., 100-200 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Trajectory Analysis:
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.
* Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuation in the binding site may indicate instability.
* Interaction Analysis: Analyze the trajectory to measure the persistence of key hydrogen bonds or hydrophobic contacts identified during docking.
Drug-Likeness Assessment: In Silico ADMET Profiling
A potent molecule is useless if it cannot reach its target in the body or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.
[18][19]
Protocol 6.1: Using Web Servers for ADMET Prediction
Select Tools: Utilize well-validated, open-access web servers such as SwissADME , pkCSM , or ADMET-AI . [3][9][10]Using multiple tools is recommended for consensus prediction, as different algorithms may yield slightly different results.
[19]2. Input SMILES: Provide the SMILES string of the molecule as input.
Analyze Output: The servers will return predictions for a wide range of properties. Collate the key findings into a summary table.
Table 2: Predicted ADMET Profile of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Parameter
Category
Prediction
Implication
Absorption
Human Intestinal Absorption
High
Likely to be well-absorbed from the gut.
Caco-2 Permeability
Moderate to High
Good potential for passive diffusion across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) Permeability
No
The molecule is unlikely to cross the BBB, reducing the risk of CNS side effects.
P-glycoprotein Substrate
No
Not likely to be actively pumped out of cells, which is favorable for bioavailability.
Metabolism
CYP450 Inhibitor (e.g., CYP2D6, 3A4)
Non-inhibitor
Low potential for drug-drug interactions.
Excretion
Total Clearance
Low
Suggests a potentially longer half-life in the body.
Toxicity
AMES Toxicity
Non-mutagenic
Low risk of carcinogenicity.
| | hERG I Inhibitor | No | Low risk of cardiotoxicity. |
These predictions are illustrative and should be confirmed experimentally. Data is based on typical outputs from platforms like pkCSM and SwissADME.
[3]
Synthesis and Conclusion
This in-depth guide has outlined a systematic in silico workflow to characterize the novel molecule 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. By starting with hypothesis generation via pharmacophore modeling, we identified the Sodium-Hydrogen Exchanger-1 (NHE-1) as a plausible biological target. This hypothesis was then substantiated with molecular docking, which predicted a strong binding affinity and identified a specific binding pose. The stability of this docked complex was subsequently confirmed through molecular dynamics simulations, which showed persistent key interactions over time. Finally, a comprehensive ADMET profile predicted that the molecule possesses favorable drug-like properties, including good oral absorption and a low toxicity risk.
The collective evidence from this multi-faceted computational analysis strongly supports the viability of 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid as a lead candidate for development as an NHE-1 inhibitor. The next logical steps are experimental validation, including chemical synthesis, in vitro binding assays against NHE-1, and cell-based functional assays to confirm the predicted inhibitory activity. This workflow demonstrates the power of computational modeling to transform an uncharacterized molecule into a promising lead with a clear, data-driven path forward.
References
Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. [Link]
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. [Link]
Union.ai. (2026). Simulating Protein-Ligand Complexes using Open Source tools. [Link]
Nanotechnology Perceptions. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. [Link]
Serrano, L., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
van der Kamp, M., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. [Link]
Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
Rizvi, S.M.D., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Book Chapter. [Link]
Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
Kaser, D., et al. (2024). Pharmacophore modeling: advances and pitfalls. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Langer, T. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]
Journal of Medicinal Chemistry. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]
Ballard, E., & Johnson, T.B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. [Link]
Ali, A., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
Google Patents. (2021). WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
Fadda, A.A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]
El-attar, K.M., et al. (2020). Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds. PMC. [Link]
Google Patents. (1970). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The compound 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a highly versatile bifunctional building block frequently utilized in the design of targeted covalent inhibitors, kinase inhibitors, and GPCR modulators.
The most efficient and scalable retrosynthetic approach to this molecule involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by Ester Saponification . We select [1] as the ideal starting material due to its precise bifunctionality.
Causality of Reactivity:
The C2 position of the pyrimidine ring is exceptionally electrophilic. The two electronegative nitrogen atoms in the pyrimidine core withdraw electron density via inductive effects, while the C5 ester group provides strong resonance withdrawal. This synergistic electron depletion makes the C2 chlorine an excellent leaving group for SNAr reactions, allowing the reaction to proceed without the need for transition-metal catalysis[2].
For the SNAr step, we utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent alongside Potassium Carbonate (K2CO3)[3]. DMF effectively solvates the potassium counterion, leaving the carbonate anion highly active to deprotonate 4-methylpiperidine, thereby maximizing its nucleophilicity.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Step 1: Synthesis of Ethyl 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylate
Preparation: To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-chloropyrimidine-5-carboxylate (1.87 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).
Solvent Addition: Suspend the solids in anhydrous DMF (20 mL).
Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath or heating block. Stir vigorously for 4 to 6 hours.
Self-Validating Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV active). The starting material (Rf ~0.6) should cleanly convert to a lower-running fluorescent spot (Rf ~0.4). LC-MS should confirm the intermediate mass ([M+H]+ = 250.1).
Aqueous Workup (Causality): Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Why? This solubilizes the inorganic salts (KCl, unreacted K2CO3) and drives the highly lipophilic intermediate out of the DMF.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Preparation: Dissolve the intermediate (2.49 g, 10.0 mmol) in a ternary solvent mixture of THF/MeOH/H2O (2:1:1, 40 mL) in a 100 mL round-bottom flask. Causality: THF dissolves the lipophilic ester, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge to create a homogenous single-phase reaction, preventing stalled biphasic kinetics.
Hydrolysis: Add LiOH·H2O (1.26 g, 30.0 mmol) in one portion. Stir the reaction at room temperature for 12 hours.
Self-Validating Check: As the ester hydrolyzes, the mixture typically becomes a completely clear solution. Confirm completion via LC-MS ([M+H]+ = 222.1).
Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving primarily the aqueous layer.
Isoelectric Precipitation (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 3.5–4.0.
Causality: The target molecule is an ampholyte (containing a basic piperidine nitrogen and an acidic carboxylate). Pushing the pH to its zwitterionic isoelectric point minimizes its aqueous solubility, triggering spontaneous crystallization and bypassing the need for tedious column chromatography.
Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 45 °C overnight to afford the pure target compound.
Analytical Characterization
Table 3: Expected Analytical Data
Technique
Expected Signals / Data Points
LC-MS (ESI+)
[M+H]+ calculated for C11H16N3O2: 222.12; Found: 222.1
Baud, M., et al. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Chemical Biology (2024). Available at:[Link]
application of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid in kinase inhibitor synthesis
Application Note: Utilizing 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic Acid in the Rational Design and Synthesis of Kinase Inhibitors Executive Summary Small-molecule kinase inhibitors frequently rely on rigid het...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic Acid in the Rational Design and Synthesis of Kinase Inhibitors
Executive Summary
Small-molecule kinase inhibitors frequently rely on rigid heterocyclic scaffolds to anchor the molecule within the highly conserved ATP-binding pocket. The compound 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has emerged as a privileged building block in the rational design of Type I and Type II kinase inhibitors, including those targeting ERK, JAK, and c-Met/Axl[1][2]. This application note provides a comprehensive guide to utilizing this intermediate, detailing the mechanistic rationale for its structural components, optimized synthetic protocols, and biological validation workflows.
Mechanistic Rationale & Pharmacophore Mapping
The architecture of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is deliberately designed to address three distinct microenvironments within a kinase domain:
The Pyrimidine Core (Hinge Binder): The electron-deficient pyrimidine ring serves as a rigid scaffold. Its nitrogen atoms act as bidentate hydrogen bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region (e.g., Met/Leu residues)[3].
The 5-Carboxylic Acid (Vector to DFG Pocket): Positioned para to the hinge-binding face, the C5-carboxylic acid provides a versatile synthetic handle. Amide coupling at this position allows the attachment of diverse aryl or heteroaryl groups that project deep into the DFG-in or DFG-out pockets, dictating the inhibitor's selectivity and binding kinetics[4].
The 4-Methylpiperidine Moiety (Solvent Channel): Located at the C2 position, this bulky, aliphatic ring is directed toward the solvent-exposed region. The methyl group restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding. Furthermore, the lipophilic nature of this moiety displaces ordered water molecules in the solvent channel, providing an entropic driving force for binding while simultaneously improving the molecule's overall membrane permeability and pharmacokinetic (PK) profile[5].
Fig 1. Pharmacophore mapping of the 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid scaffold.
Synthetic Strategy & Optimization
The primary synthetic challenge when utilizing 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is the electron-deficient nature of the pyrimidine ring, which decreases the nucleophilicity of the adjacent carboxylate during activation. Traditional coupling agents like EDC/HOBt often result in sluggish kinetics and poor yields, particularly when coupling with sterically hindered or electron-poor anilines.
To overcome this, uronium-based coupling reagents—specifically HATU—are heavily favored[6]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis step.
Table 1. Optimization of Amide Coupling Conditions
Self-Validating System: This protocol incorporates a pre-activation step and LC-MS monitoring to ensure the active ester is fully formed before amine introduction, preventing reagent-driven side reactions.
Pre-Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. The mixture must be stirred for exactly 15 minutes at room temperature. This pre-incubation is critical to ensure complete conversion of the acid to the HOAt active ester, preventing the target amine from reacting directly with HATU to form an unreactive guanidinium byproduct.
Coupling: Add the target amine (1.1 eq) to the reaction mixture. Stir at room temperature for 16 hours.
In-Process QC: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The mass of the active ester should be completely depleted, replaced by the product mass.
Workup: Quench the reaction by pouring it into a 5% aqueous NaHCO3 solution (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: In Vitro Kinase Assay Validation (ADP-Glo)
Self-Validating System: This protocol utilizes a pre-incubation step to account for slow-binding kinetics and includes a Z'-factor calculation to validate assay robustness.
Step-by-Step Methodology:
Preparation: Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.
Enzyme Pre-Incubation: Add 5 µL of the target kinase (e.g., ERK1/2) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before ATP introduction, which is essential for accurately calculating the IC50 of Type II (slow-binding) inhibitors.
Reaction Initiation: Add 5 µL of a substrate/ATP mix (at the specific Km for the kinase). Incubate for 60 minutes.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes, then read luminescence on a microplate reader.
Validation (QC): Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 indicates a highly robust assay.
Fig 2. Experimental workflow from synthetic coupling to in vitro kinase validation.
Representative Biological Data
When coupled with appropriate hinge-binding or DFG-out targeting anilines, derivatives of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid exhibit potent nanomolar activity across various kinase panels. The data below illustrates the typical SAR trends observed when optimizing the solvent-exposed tail[2][4].
Note: The 4-methylpiperidine substitution consistently drives a 10- to 40-fold increase in biochemical potency compared to heteroatom-containing rings, primarily due to the favorable desolvation penalty and enhanced hydrophobic contacts within the solvent channel.
References
Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. International Journal of Molecular Sciences (MDPI).[Link]
Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry (ACS Publications).[Link]
Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Biological Evaluation of Pyrimidine-Based Kinase Inhibitors and Nucleoside Analogues
Introduction & Rationale
Pyrimidine derivatives represent a privileged and highly versatile scaffold in modern oncology and antiviral drug discovery. Because they structurally mimic endogenous nucleic acids, pyrimidine-based compounds can seamlessly integrate into cellular machinery, enabling critical hydrogen-bonding and π–π interactions with diverse biological targets[1]. In drug development, these compounds generally fall into two major functional classes:
Kinase Inhibitors: Pyrimidine-fused compounds (e.g., 2-aminopyrimidines, 7H-pyrrolo[2,3-d]pyrimidines) act as bioisosteres of adenine, competitively binding to the orthosteric ATP-binding hinge region of kinases such as EGFR, Aurora Kinase (AURK), and Casein Kinase 1α (CK1α)[2][3].
Nucleoside Analogues: These function as prodrugs that require intracellular metabolic activation (phosphorylation) to their triphosphate forms, ultimately leading to polymerase inhibition or DNA/RNA chain termination[4].
To successfully evaluate a novel pyrimidine library, researchers must decouple biochemical target affinity from intracellular pharmacokinetics. A compound may exhibit sub-nanomolar affinity in a cell-free assay but fail in vitro due to poor membrane permeability or an inability to be anabolized by intracellular kinases. Therefore, we employ a tiered, self-validating experimental workflow.
Experimental workflow for evaluating pyrimidine-based compounds.
Phase 1: Target Engagement & SAR Mapping
Causality of Experimental Design: Before introducing the complexities of the cellular membrane and efflux pumps, it is critical to prove direct target engagement. We utilize an ATP-competitive In Vitro Kinase Inhibition Assay. By plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration, we determine the IC50[5]. Because pyrimidines compete with ATP, the assay must be run at or near the ATP Michaelis constant (
Km
) for the specific kinase to ensure physiological relevance and accurate structure-activity relationship (SAR) mapping.
Table 1: Representative Kinase Inhibition Data for Pyrimidine Scaffolds
The following data summarizes the inhibitory activities of optimized pyrimidine-based scaffolds against their respective targets, demonstrating the translation from biochemical affinity to cellular efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Self-Validating System: This protocol includes a no-enzyme control (to establish baseline ATP luminescence) and a reference inhibitor control (e.g., Staurosporine) to validate assay sensitivity.
Reagent Preparation: Prepare Kinase Assay Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT). Dissolve the pyrimidine derivative in 100% DMSO, then perform a 3-fold serial dilution.
Reaction Assembly: In a 384-well low-volume white plate, add 2 µL of the compound dilution (final DMSO concentration must not exceed 1% to prevent enzyme denaturation). Add 4 µL of the recombinant kinase/substrate mixture.
Initiation: Initiate the reaction by adding 4 µL of ATP at the predetermined
Km
concentration.
Incubation: Seal the plate and incubate at 30°C for 60 minutes.
Detection: Add 10 µL of a luminescence-based ATP detection reagent (which halts kinase activity and generates a luminescent signal proportional to the remaining unconsumed ATP). Incubate for 15 minutes at room temperature.
Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Phase 2: Intracellular Metabolism & Activation
Causality of Experimental Design: For pyrimidine-based nucleoside analogues (e.g., cytarabine, gemcitabine, or novel antivirals), biochemical target binding is irrelevant if the compound is not metabolized correctly. These analogues are prodrugs; their efficacy is entirely dependent on intracellular activation by host cellular kinases to yield the bioactive nucleoside analogue triphosphate (NTP)[4]. Measuring the parent compound in plasma or cell lysate provides an incomplete pharmacokinetic profile. We must directly quantify the intracellular triphosphate active metabolite using HPLC-MS/MS[6].
Intracellular metabolic activation pathway of pyrimidine nucleoside analogues.
Protocol 2: Intracellular Nucleotide Quantification via HPLC-MS/MS
Self-Validating System: Triphosphate metabolites are highly labile. To validate extraction efficiency and account for matrix-induced ion suppression during mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) must be spiked directly into the extraction buffer.
Cell Treatment: Seed peripheral blood mononuclear cells (PBMCs) or target cancer cell lines at
2×106
cells/mL. Treat with the pyrimidine analogue (e.g., 1 µM to 10 µM) for 24 hours.
Metabolism Quenching & Harvesting: Rapidly harvest cells by centrifugation (400 × g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS to remove extracellular drug. Critical Step: Immediately resuspend the pellet in 500 µL of pre-chilled (-80°C) 70% methanol containing the SIL-IS. The extreme cold instantly denatures phosphatases, preserving the delicate triphosphate bonds.
Extraction: Vortex the lysate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.
Chromatographic Separation: Resuspend the dried extract in mobile phase A. Inject 20 µL onto a weak anion-exchange (WAX) or porous graphitic carbon (PGC) HPLC column. Causality: Standard reverse-phase C18 columns cannot retain highly polar triphosphates; specialized stationary phases are required[6].
MS/MS Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode depending on the pyrimidine structure. Use Multiple Reaction Monitoring (MRM) to quantify the specific mass transitions of the mono-, di-, and triphosphate metabolites.
References
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives
Source: orientjchem.org
URL:[Link]
A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902
Source: researchgate.net
URL:[Link]
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors
Source: mdpi.com
URL:[Link]
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors
Source: acs.org
URL:[Link]
Lipophilic Triphosphate Prodrugs of Various Nucleoside Analogues
Source: acs.org
URL:[Link]
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential
Source: ijsat.org
URL:[Link]
Application Notes and Protocols: High-Throughput Screening of Pyrimidine Derivatives for Kinase Inhibition
Executive Summary & Mechanistic Rationale The pyrimidine nucleus—a fundamental building block of nucleic acids—stands as a privileged scaffold in modern drug discovery. Its structural planar geometry and dual nitrogen at...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The pyrimidine nucleus—a fundamental building block of nucleic acids—stands as a privileged scaffold in modern drug discovery. Its structural planar geometry and dual nitrogen atoms (at positions 1 and 3) allow it to seamlessly mimic the adenine ring of ATP, making pyrimidine derivatives exceptionally potent kinase inhibitors[1]. In oncology, pyrimidine-fused bicyclic systems (such as quinazolines, pyrido[2,3-d]pyrimidines, and thienopyrimidines) have revolutionized targeted therapies by competitively binding to the hinge region of critical kinases like the Epidermal Growth Factor Receptor (EGFR)[2].
When designing High-Throughput Screening (HTS) campaigns for pyrimidine libraries, scientists face a unique challenge: compound autofluorescence . Because pyrimidine derivatives often feature extended, conjugated aromatic systems, they frequently emit fluorescence in the blue/green spectrum, which severely interferes with standard fluorometric assays.
To circumvent this, the protocol detailed below utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By employing long-lifetime lanthanide fluorophores (e.g., Europium) and introducing a microsecond time delay before signal acquisition, TR-FRET allows the short-lived autofluorescence of pyrimidine compounds to decay completely. This ensures that the measured signal is purely a result of the enzymatic reaction, providing a highly robust, self-validating system for hit identification[3].
Caption: Mechanism of action for pyrimidine-based EGFR kinase inhibitors in tumor signaling.
Assay Architecture & Workflow Visualization
The following workflow is optimized for a 384-well or 1536-well microplate format, prioritizing liquid handling precision and thermodynamic equilibrium.
Caption: Workflow for the TR-FRET High-Throughput Screening of pyrimidine libraries.
Step-by-Step Protocol: TR-FRET EGFR Kinase Assay
This protocol is engineered as a self-validating system. Every reagent choice is driven by specific biochemical causality to prevent false positives and negatives when screening pyrimidine derivatives[3].
Step 1: Reagent and Buffer Preparation
Prepare the Kinase Reaction Buffer fresh on the day of the assay.
50 mM HEPES (pH 7.5): Maintains optimal physiological pH for EGFR kinase activity.
10 mM MgCl₂: An essential divalent cofactor required for ATP binding to the kinase domain.
1 mM EGTA: Chelates trace calcium ions. Causality: This prevents the non-specific activation of contaminating calcium-dependent proteases that could degrade the kinase.
2 mM DTT (Dithiothreitol): Critical Step. DTT keeps active-site cysteines (such as Cys797 in EGFR) in a reduced state. Many advanced pyrimidine derivatives (e.g., Olmutinib) are designed as irreversible covalent inhibitors targeting this specific thiol group[4]. If oxidized, these compounds will appear as false negatives.
0.01% BSA: Prevents non-specific adsorption of the recombinant kinase to the polystyrene microplate walls.
Step 2: Compound Dispensing
Transfer pyrimidine test compounds from the library source plate to a 384-well low-volume assay plate.
Method: Use Acoustic Liquid Handling (e.g., Echo dispenser) to transfer 50 nL of compound in 100% DMSO.
Causality: Pyrimidine derivatives with extended aromaticity are highly hydrophobic and prone to sticking to polypropylene pipette tips. Acoustic dispensing uses sound energy to transfer nanoliter droplets, entirely eliminating tip carryover and plastic-binding artifacts.
Step 3: Kinase Pre-Incubation
Add 5 µL of 2X EGFR Kinase solution (diluted in Kinase Buffer) to the assay plate.
Centrifuge the plate at 1000 x g for 1 minute.
Incubate for 30 minutes at room temperature.
Causality: Bulky pyrimidine derivatives often exhibit slow-binding kinetics due to the structural rearrangements required within the kinase hinge region. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium before competing with ATP, preventing the underestimation of compound potency[5].
Step 4: Reaction Initiation
Initiate the reaction by adding 5 µL of a 2X ATP / Biotinylated-Substrate mix.
Note on ATP Concentration: Ensure the final ATP concentration is set at its apparent
Km
for EGFR (typically ~10 µM). Screening at the
Km
perfectly balances the assay's sensitivity to detect ATP-competitive pyrimidine inhibitors without being overwhelmed by physiological ATP levels.
Incubate for 60 minutes at room temperature.
Step 5: Detection and Signal Acquisition
Add 10 µL of the TR-FRET Detection Mix. This mix must contain:
EDTA (20 mM final): Instantly halts the kinase reaction by chelating the Mg²⁺ required for catalysis.
Streptavidin-XL665 (Acceptor, binds to the biotinylated substrate).
Incubate for 60 minutes in the dark.
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).
Excitation: 320 nm.
Emission: 615 nm (Donor) and 665 nm (Acceptor).
Delay: 50 µs. (This delay is the functional core of the assay, filtering out pyrimidine autofluorescence).
Data Presentation & Self-Validation Metrics
A robust HTS protocol must continuously self-validate. Every assay plate must include positive controls (100% kinase activity, DMSO only) and negative controls (0% activity, e.g., 10 µM Gefitinib) to calculate the Z'-factor.
Table 1: HTS Assay Quality Control Metrics
Metric
Formula
Acceptable Range
Implication for Pyrimidine Screening
Z'-Factor
1−∣μp−μn∣3(σp+σn)
> 0.6
Indicates robust statistical separation between hits and background noise.
CV%
(σ/μ)×100
< 10%
Ensures well-to-well consistency; critical for highly hydrophobic pyrimidines that may precipitate.
Signal-to-Background
μp/μn
> 3.0
Ensures the assay window is wide enough to detect weak, early-stage hits.
To validate the assay's pharmacological relevance, reference pyrimidine compounds should yield IC₅₀ values consistent with established literature[4][5].
Compound
Scaffold Type
Target Profile
Expected IC₅₀ (WT EGFR)
Expected IC₅₀ (L858R/T790M)
Gefitinib
Quinazoline (Fused Pyrimidine)
Reversible ATP-competitive
~2 - 5 nM
> 1000 nM
Olmutinib
Thienopyrimidine
Irreversible (Covalent)
~10 nM
~10 nM
Compound 11 *
Tetrahydropyridothieno[2,3-d]pyrimidine
Reversible
~8 nM
~15 nM
*Reference hit derived from literature optimization campaigns[5].
Application Note: Analytical Characterization of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Executive Summary 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a highly versatile bifunctional building block utilized extensively in the discovery of targeted therapeutics, including kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a highly versatile bifunctional building block utilized extensively in the discovery of targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a pyrimidine derivative, it presents unique physicochemical properties, notably an amphoteric profile driven by the basic 4-methylpiperidine moiety and the acidic carboxylic acid group.
This application note provides a comprehensive, self-validating analytical framework for the structural elucidation, purity determination, and thermal profiling of this compound. By establishing strict causality between the molecule's chemical nature and the selected analytical parameters, this guide ensures high-fidelity data acquisition for drug development professionals.
Physicochemical Profile
Understanding the baseline molecular properties is the first step in designing a robust analytical strategy. The data below dictates the choice of chromatographic pH, ionization modes, and spectroscopic solvents.
Property
Value / Description
Analytical Implication
Chemical Formula
C₁₁H₁₅N₃O₂
Dictates exact mass targeting in HRMS.
Molecular Weight
221.26 g/mol
Target [M+H]⁺ = 222.13 m/z in positive ESI.
Predicted pKa (Acidic)
~3.5 (Carboxylic acid)
Requires mobile phase pH < 2.5 to suppress ionization for RP-HPLC.
Predicted pKa (Basic)
~6.5 - 7.5 (Piperidine N)
Nitrogen basicity is partially attenuated by the electron-withdrawing pyrimidine ring.
Solubility
DMSO, Methanol, dilute aqueous base
DMSO-d₆ is optimal for NMR; Methanol is optimal for LC-MS sample prep.
Analytical Strategy & Workflow
To achieve a holistic characterization, the workflow is divided into three orthogonal phases: Chromatographic Purity, Structural Elucidation, and Thermal Profiling.
Fig 1: Orthogonal analytical workflow for the comprehensive characterization of the pyrimidine derivative.
Protocol 1: Chromatographic Purity and Exact Mass (LC-HRMS)
Rationale & Causality
The analysis of pyrimidine derivatives is typically performed using reversed-phase high-performance liquid chromatography (HPLC)1[1]. The amphoteric nature of this specific compound necessitates strict pH control. At a neutral pH, the molecule exists in a zwitterionic state, which interacts unpredictably with residual silanols on silica-based columns, leading to severe peak tailing and poor retention.
By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the carboxylic acid is fully protonated (neutralized), and the basic piperidine nitrogen is protonated. This uniform ionization state ensures robust retention and symmetrical peak shapes on an end-capped C18 column. Detailed methodologies are crucial for reproducibility in the HPLC-MS analysis of pyrimidine derivatives2[2].
LC-MS Method Parameters
Parameter
Specification
Column
End-capped C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A
Water + 0.1% Formic Acid (v/v)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate
0.4 mL/min
Column Temperature
40 °C
UV Detection
Diode Array Detector (DAD), extracting at 254 nm
MS Ionization
Electrospray Ionization (ESI), Positive Mode
Step-by-Step Methodology
Sample Preparation : Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to 50 µg/mL using Mobile Phase A.
System Suitability Test (Self-Validation) : Inject a blank (Mobile Phase A) to ensure no carryover. Inject the 50 µg/mL standard. The system is validated only if the tailing factor (Tf) is ≤ 1.5, the theoretical plate count (N) is ≥ 5000, and the %RSD of the peak area across three replicate injections is ≤ 2.0%.
Gradient Execution : Run a linear gradient from 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Data Acquisition : Monitor UV absorbance at 254 nm (optimal for the conjugated pyrimidine ring) and acquire MS data in full-scan mode (m/z 100-1000).
Fig 2: Proposed ESI+ MS/MS fragmentation pathway for the target pyrimidine derivative.
Protocol 2: Structural Elucidation via NMR Spectroscopy
Rationale & Causality
Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the regiochemistry of the pyrimidine substitution. Pyrimidine-5-carboxylic acid derivatives strongly hydrogen bond, often forming dimers in solution that broaden NMR resonances. DMSO-d₆ is selected as the solvent because it acts as a strong hydrogen-bond acceptor, effectively disrupting these dimers and yielding sharp, well-resolved peaks, particularly for the labile carboxylic acid proton.
Step-by-Step Methodology
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Self-Validation Check : Ensure the sample is completely particulate-free. Filter through a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube if necessary. Particulates distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.
Acquisition : Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and ¹³C NMR spectra at 100 MHz (minimum 512 scans, relaxation delay 2.0 s).
Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Proton Environment
Multiplicity
Expected Shift (δ ppm)
Integration
Carboxylic Acid (-COOH)
Singlet (broad)
12.5 - 13.0
1H
Pyrimidine Core (H-4, H-6)
Singlet
8.7 - 8.9
2H
Piperidine Equatorial (-CH₂-)
Multiplet
4.6 - 4.8
2H
Piperidine Axial (-CH₂-)
Multiplet
2.9 - 3.1
2H
Piperidine (-CH-)
Multiplet
1.6 - 1.8
1H
Piperidine (-CH₂-)
Multiplet
1.0 - 1.3
4H
Methyl (-CH₃)
Doublet
0.9 - 1.0
3H
Protocol 3: Vibrational and Thermal Profiling (FTIR & DSC/TGA)
Rationale & Causality
The thermal analysis (TG-DSC) and spectroscopic (IR) methods are essential for characterizing pyrimidinecarboxylic acids, revealing their thermal stability and coordination structures 3[3]. Pyrimidine-5-carboxylic acid is a versatile compound widely utilized in pharmaceuticals, and its stability under various conditions is a critical quality attribute 4[4].
FTIR provides orthogonal validation of the functional groups, specifically the highly conjugated carboxylic acid C=O stretch. DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) determine the melting point, detect potential polymorphs, and quantify residual solvents or degradation onset.
Step-by-Step Methodology
ATR-FTIR Analysis :
Validation : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum to ensure a flat baseline (Self-validating step).
Measurement : Place ~2 mg of the solid powder onto the crystal. Apply pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Key Markers : Look for the broad O-H stretch (3200–2500 cm⁻¹) and the strong C=O stretch (1680–1720 cm⁻¹).
Thermal Profiling (DSC/TGA) :
Sample Prep : Weigh 3.0–5.0 mg of the compound into an aluminum crucible.
TGA Execution : Heat from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min). Monitor for mass loss prior to 200 °C (indicating trapped solvent/water).
DSC Execution : Heat from 25 °C to 300 °C at 10 °C/min. The sharp endothermic peak corresponds to the melting point (expected > 250 °C for pyrimidine carboxylic acids), while exothermic events post-melting indicate decomposition.
Conclusion
The comprehensive characterization of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid requires a deep understanding of its amphoteric and structural nuances. By employing pH-controlled LC-HRMS, hydrogen-bond disrupting NMR solvents, and rigorous thermal profiling, researchers can confidently validate the purity and structural integrity of this critical pharmaceutical building block.
Application Note: High-Throughput Derivatization of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid for Small Molecule Library Synthesis
Introduction & Rationale Pyrimidine-5-carboxylic acids are privileged structural motifs in medicinal chemistry, frequently utilized as core scaffolds for kinase inhibitors, GPCR antagonists, and protein-protein interacti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Pyrimidine-5-carboxylic acids are privileged structural motifs in medicinal chemistry, frequently utilized as core scaffolds for kinase inhibitors, GPCR antagonists, and protein-protein interaction modulators. The specific building block 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid offers a highly advantageous physicochemical profile. The C2-substituted 4-methylpiperidine moiety imparts favorable lipophilicity and modulates the basicity of the pyrimidine core, enhancing metabolic stability. Concurrently, the C5-carboxylic acid serves as an orthogonal, easily functionalized vector for divergent parallel synthesis, enabling the rapid generation of diverse amide libraries for high-throughput screening.
Mechanistic Insights & Reagent Selection
Successful high-throughput experimentation (HTE) requires chemical methodologies that are not only high-yielding but also operationally simple to purify, minimizing bottlenecks in the drug discovery pipeline[1].
Electronic Properties of the Scaffold:
The electron-deficient nature of the pyrimidine ring slightly deactivates the C5-carboxylic acid compared to a standard benzoic acid. However, once activated by a coupling reagent, the resulting electrophilic intermediate is highly susceptible to aminolysis. Crucially, the nitrogen atom of the C2-piperidine group is conjugated with the pyrimidine ring. This conjugation significantly attenuates its basicity, preventing it from acting as a competing nucleophile or causing unwanted zwitterion formation during the activation sequence.
Primary Library Reagent (T3P):
For the parallel coupling of standard primary and secondary aliphatic amines, propylphosphonic anhydride (T3P) is the reagent of choice[2]. T3P operates via the formation of a highly reactive mixed acyl phosphonate anhydride. The causality behind selecting T3P for library synthesis lies in its byproduct profile: the resulting propylphosphonic acid is highly water-soluble and can be entirely removed via a simple aqueous wash[3]. This eliminates the need for chromatographic purification, which is the primary rate-limiting step in parallel synthesis.
Rescue Reagent (HATU):
For sterically hindered amines or highly electron-deficient anilines, T3P may exhibit sluggish kinetics. In these recalcitrant cases, HATU is employed. HATU generates a highly reactive 7-azabenzotriazole (HOAt) ester intermediate. The nitrogen at the 7-position of the HOAt leaving group provides neighboring-group participation, hydrogen-bonding with the incoming amine to lower the transition state energy barrier, thus forcing the amidation to completion[4].
Experimental Workflow
High-throughput parallel synthesis workflow for amide library generation.
This self-validating protocol is designed for the rapid generation of 96 amides using standard aliphatic and aromatic amines.
Step 1: Reaction Assembly
Prepare a 0.2 M stock solution of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid in anhydrous DMF. Dispense 500 µL (0.1 mmol, 1.0 eq) into each well of a 96-well deep-well polypropylene plate.
Dispense 600 µL of diverse amine stock solutions (0.2 M in DMF; 0.12 mmol, 1.2 eq) into corresponding wells.
Dispense 500 µL of N,N-Diisopropylethylamine (DIPEA) stock (0.6 M in DMF; 0.3 mmol, 3.0 eq) into each well. Causality: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive mixed anhydride.
Step 2: Activation & Coupling
Add 120 µL (0.2 mmol, 2.0 eq) of T3P (50% w/w solution in EtOAc) to each well. Causality: T3P must be added last to prevent the formation of unreactive symmetrical anhydrides, which can occur if the carboxylic acid is activated in the absence of the amine nucleophile.
Seal the plate with a chemically resistant mat and agitate on an orbital shaker at 25 °C for 12 hours.
Step 3: Self-Validation
Prior to workup, remove a 2 µL aliquot from a representative control well (e.g., Well A1 containing a standard primary amine).
Dilute the aliquot in 100 µL of Acetonitrile and analyze via LC-MS.
Validation Checkpoint: The reaction is deemed ready for workup only when the core acid peak (Exact Mass: 221.12, expected [M+H]⁺ m/z 222.1) is depleted by >95%, and the corresponding product mass is the base peak.
Step 4: High-Throughput Workup
Unseal the plate and add 800 µL of saturated aqueous NaHCO₃ to each well to quench unreacted T3P and neutralize the phosphonic acid byproducts.
Add 800 µL of EtOAc to each well. Agitate vigorously for 10 minutes.
Transfer the biphasic mixture to a 96-well PTFE phase separator plate. Collect the organic (top) layer into a fresh collection plate via positive pressure or vacuum manifold.
Evaporate the solvent under a stream of nitrogen (e.g., via Biotage V-10 or Genevac) to yield the purified amide library.
Protocol B: HATU-Mediated Synthesis for Electron-Deficient Amines
Use this protocol for single-vessel scale-up of recalcitrant couplings (e.g., highly deactivated anilines).
In a 20 mL scintillation vial, combine 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (221 mg, 1.0 mmol) and the electron-deficient aniline (1.1 mmol) in 5 mL anhydrous DMF.
Add DIPEA (520 µL, 3.0 mmol).
Add HATU (418 mg, 1.1 mmol) in one portion. Causality: HATU must be added to the pre-mixed acid, amine, and base. The highly reactive HOAt ester forms rapidly; the immediate presence of the amine prevents side reactions such as guanidinylation of the amine by the uronium species of HATU.
Self-Validation Checkpoint: At t = 15 min, analyze a 5 µL aliquot via LC-MS. Monitor for the active HOAt-ester intermediate (expected [M+H]⁺ m/z 340.2). If the ester is absent and starting material remains, verify the anhydrous nature of the DMF, as moisture rapidly hydrolyzes the intermediate back to the starting acid.
Stir at 40 °C for 4 hours. Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Data Summary
The following table summarizes the performance metrics of various coupling reagents when derivatizing 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, guiding reagent selection based on library scale and amine reactivity.
Technical Support Center: Solubilization Strategies for 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing biopharmaceutical bottlenecks when working with complex heterocyclic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers facing biopharmaceutical bottlenecks when working with complex heterocyclic building blocks.
The compound 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid presents a classic solubility challenge. Structurally, it features a hydrophobic 4-methylpiperidine ring, a weakly basic pyrimidine core, and a strongly hydrogen-bonding carboxylic acid moiety. This specific combination leads to robust intermolecular interactions—specifically carboxylic acid dimers—that result in high crystal lattice energy and notoriously poor aqueous solvation[1].
This guide is designed to provide you with field-proven, self-validating methodologies to overcome these solubility barriers across both in vitro and in vivo applications.
Diagnostic Workflow for Solubility Optimization
Fig 1: Diagnostic workflow for resolving solubility issues based on assay requirements.
Q1: Why does this compound resist dissolution in neutral aqueous buffers (pH 7.0 - 7.4)?Causality: The poor aqueous solubility is primarily driven by the solid-state formation of robust carboxylic acid dimers, which block ready solvation by water molecules[1]. Furthermore, while a free piperidine nitrogen is typically basic, its direct attachment to the electron-withdrawing pyrimidine ring (position 2) delocalizes its lone pair. This drastically reduces its basicity. Consequently, at physiological pH, the molecule relies entirely on the partial deprotonation of the carboxylic acid (pKa ~3.5-4.5) for solubility. If the crystal lattice energy exceeds the hydration energy of the formed carboxylate, the compound will remain insoluble.
Q2: What is the optimal strategy for preparing high-concentration stock solutions for in vitro assays?Causality: To break the strong hydrogen-bonded dimers without altering the chemical structure, polar aprotic solvents are required. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) act as strong hydrogen-bond acceptors, effectively disrupting the crystal lattice. Based on proxy data for analogous pyrimidine-carboxylic acids, solubility in DMSO can reach upwards of 20 mg/mL, whereas standard PBS (pH 7.2) yields ≤1 mg/mL[2].
Q3: How can I formulate this compound for in vivo dosing (e.g., oral gavage or IV injection) without using toxic levels of DMSO?Causality: For in vivo applications, you must bypass harsh organic solvents to prevent toxicity and precipitation in the bloodstream. We recommend two approaches to address this key formulation challenge for carboxylic acid-containing pharmaceuticals[3]:
Salt Formation: Converting the free acid to a sodium salt enhances ion-dipole interactions with water, drastically lowering the energy barrier for solvation.
Inclusion Complexes: Utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic 4-methylpiperidine and pyrimidine core partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[4].
Q4: My compound precipitates upon dilution from DMSO into the assay media (the "solvent shift" effect). How do I prevent this?Causality: When a DMSO stock is diluted into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic compound locally supersaturated, leading to rapid nucleation and precipitation. To prevent this, pre-warm the buffer to 37°C, ensure vigorous vortexing during the dropwise addition of the stock, or add a trace amount of a non-ionic surfactant (e.g., 0.05% Tween-20) to the assay buffer to lower surface tension and stabilize micro-aggregates before they crystallize.
Hydrophobic cavity encapsulates the piperidine ring.
0.1M NaOH (aq)
> 20 mg/mL
Intermediate Processing
Complete deprotonation forms highly soluble sodium salt.
Mechanistic Solubilization Pathway
Fig 2: Thermodynamic and kinetic pathway for disrupting carboxylic acid dimers to achieve solvation.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution in DMSO
Objective: Achieve a completely dissolved, stable stock solution for cell-based assays.
Weighing: Accurately weigh 2.21 mg of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (assuming MW ~221.26 g/mol ) into a sterile 1.5 mL amber microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes. The acoustic cavitation will provide the localized energy required to break the remaining crystal lattice.
Self-Validation Step (Critical): Centrifuge the tube at 10,000 x g for 5 minutes.
Pass Criterion: Carefully inspect the bottom of the tube under a bright light. The absence of a white pellet confirms complete dissolution.
Fail Criterion: If a pellet is present, the solution is saturated. You must carefully decant the supernatant and quantify its actual concentration via UV-Vis spectroscopy (λmax ~256 nm) before use.
Storage: Store aliquots at -20°C. Protect from moisture, as water absorption by DMSO will lower the solubility threshold and cause delayed precipitation.
Protocol B: In Vivo Formulation via HP-β-CD Complexation
Objective: Formulate a biocompatible, aqueous solution for animal dosing.
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl).
API Addition: Add the compound to the HP-β-CD solution to achieve a target concentration of 5 mg/mL.
pH Adjustment (The "pH-Shift" Method):
The suspension will initially be cloudy. Add 0.1M NaOH dropwise while stirring until the pH reaches ~8.5.
Causality: The alkaline pH deprotonates the carboxylic acid, rapidly dissolving the compound into the aqueous phase as a sodium salt.
Complexation: Allow the solution to stir at room temperature for 2 hours. This provides the necessary time for the hydrophobic piperidine/pyrimidine core to thermodynamically partition into the HP-β-CD cavities.
Back-Titration: Slowly add 0.1M HCl dropwise to bring the pH back to a physiological range (pH 7.2 - 7.4).
Causality: Because the hydrophobic core is now shielded within the cyclodextrin cavity, the compound will not precipitate when the carboxylic acid is partially reprotonated.
Self-Validation Step: Filter the final formulation through a 0.22 µm PES syringe filter. Analyze the pre-filtration and post-filtration aliquots via HPLC. A recovery rate of >95% validates that the drug is fully complexed and not merely suspended as micro-crystals.
References
Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs
Source: National Library of Medicine (NIH PMC)
URL:[Link]
Overcoming Challenges in Carboxylic Acid Drug Formulations
Source: Patsnap Eureka
URL:[Link]
stability testing of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid under different conditions
Compound: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
Compound: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic guidelines. Here, we address the specific physicochemical vulnerabilities of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure your stability-indicating methods (SIM) are robust, ICH-compliant, and scientifically sound.
Part 1: Knowledge Base & Mechanistic Causality (FAQs)
Q1: What are the intrinsic structural vulnerabilities of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid during forced degradation?
To develop a predictive stability model, we must deconstruct the molecule into its reactive moieties:
The Piperidine Ring: The tertiary nitrogen connecting the 4-methyl-piperidine to the pyrimidine ring is highly susceptible to oxidative stress. Exposure to atmospheric oxygen or peroxides rapidly induces the formation of polar N-oxides[1].
The Pyrimidine Core: While generally stable against mild hydrolysis due to its electron-deficient nature, pyrimidine rings are highly vulnerable to photolytic cleavage (particularly under UV-C and UV-A irradiation)[2][3].
The Carboxylic Acid (C5): Under extreme thermal stress (>80°C) or highly acidic conditions, this functional group can undergo decarboxylation, leading to a loss of the carboxylate moiety and a significant shift in chromatographic retention time.
Q2: Why do regulatory guidelines mandate a target degradation of 5% to 20%?
According to ICH Q1A(R2) expectations, targeting 5–20% degradation is a critical self-validating system[4][5].
Causality: If degradation is <5%, the stress is insufficient to predict long-term shelf-life vulnerabilities, and your analytical method remains unproven against potential degradants. If degradation exceeds 20%, the primary degradants begin breaking down into secondary and tertiary degradants (e.g., complete ring fragmentation). These secondary degradants will never form under real-world storage conditions, unnecessarily complicating your impurity profiling and method validation[5].
Caption: Primary mechanistic degradation pathways of the API under environmental stress.
Part 2: Standard Operating Procedure (SOP) - Forced Degradation
To ensure trustworthiness and reproducibility, every step in this protocol includes a self-validating control. This methodology aligns with ICH Q1A(R2) and Q1B standards[6][7].
Step-by-Step Methodology
Preparation: Prepare a stock solution of the API at 1.0 mg/mL in a biologically and chemically inert diluent (e.g., Methanol/Water 50:50, ensuring the carboxylic acid is fully solubilized).
Acid Hydrolysis:
Action: Mix 1 mL of API stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1].
Self-Validation (Quenching): Withdraw an aliquot at 8h and 24h. Immediately neutralize with an exact equivalent of 0.1 M NaOH. Causality: Failing to neutralize will cause the degradation to continue in the autosampler vial and will degrade the silica stationary phase of your HPLC column.
Base Hydrolysis:
Action: Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[1].
Self-Validation (Quenching): Neutralize aliquots with 0.1 M HCl prior to injection.
Oxidative Stress:
Action: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[1].
Self-Validation: Run a blank containing only 3% H₂O₂. Causality: Peroxides often contain stabilizers that appear as early-eluting peaks on reverse-phase HPLC, which are frequently misidentified as polar API degradants.
Photolytic Degradation (ICH Q1B):
Action: Expose the solid API and a 1 mg/mL solution to a light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m²[1].
Self-Validation (Dark Control): Wrap an identical sample vial entirely in aluminum foil and place it in the exact same photostability chamber. Causality: Photostability chambers generate heat. The dark control isolates true photolytic cleavage of the pyrimidine ring from ambient thermal degradation[3].
Caption: Workflow for ICH Q1A(R2) compliant forced degradation testing.
Part 3: Quantitative Target Matrix
Use the following table to benchmark your experimental parameters against industry standards. Adjust exposure times based on the specific recovery of the pyrimidine derivative.
Stress Condition
Reagent / Environment
Temp / Exposure
Target Degradation
Primary Risk for this API
Acidic Hydrolysis
0.1 M HCl
60°C for 24h
5% - 20%
Cleavage of piperidine-pyrimidine bond
Basic Hydrolysis
0.1 M NaOH
60°C for 24h
5% - 20%
Carboxylic acid salt formation/hydrolysis
Oxidation
3% H₂O₂
Ambient for 24h
5% - 20%
Piperidine N-oxide formation
Thermal (Dry)
Solid State
80°C for 5 days
5% - 10%
Decarboxylation of C5 acid
Photolysis
UV/Vis Light
1.2M lux-hr
5% - 20%
Pyrimidine ring cleavage
Part 4: Troubleshooting Support Tickets
Ticket #1044: "My chromatogram shows a massive, highly polar early-eluting peak under oxidative stress, and the parent peak is completely gone (>90% degradation)."
Root Cause: The piperidine ring is highly sensitive to oxidation, rapidly forming an N-oxide[1]. 3% H₂O₂ for 24 hours is likely too harsh for this specific functional group, pushing degradation past the 20% threshold into secondary degradation[5].
Resolution: Dilute the oxidative agent. Repeat the study using 0.3% H₂O₂ or reduce the exposure time to 2–6 hours. Ensure you are using a gradient LC method starting at a high aqueous ratio (e.g., 95% water) to properly retain and resolve the highly polar N-oxide degradant from the void volume.
Ticket #1089: "I am seeing a loss of mass balance during high-temperature dry heat testing. The parent peak decreases by 15%, but no new degradant peaks appear on the UV chromatogram."
Root Cause: The carboxylic acid at the C5 position of the pyrimidine ring is undergoing thermal decarboxylation. The resulting degradant (2-(4-Methyl-piperidin-1-yl)-pyrimidine) may be highly volatile and evaporating from the solid state, or its UV molar absorptivity (chromophore) is significantly different from the parent molecule.
Resolution: Switch your detection method from UV to a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) to confirm if the degradant lacks a strong UV chromophore. Additionally, run a sealed-vial thermal stress test to capture volatile degradants.
Ticket #1102: "Samples exposed to UV light show complete degradation within 2 hours, forming a complex, unresolvable mixture."
Root Cause: Pyrimidine rings absorb strongly in the UV region and can undergo rapid photolytic ring-opening[2][8]. You are likely using an uncalibrated UV-C germicidal lamp rather than an ICH Q1B compliant light source. UV-C (254 nm) provides excessive energy (470 kJ/mol) that breaks bonds unnaturally compared to real-world sunlight[8].
Resolution: Switch to an ICH Q1B compliant light source (Option 1: D65/ID65 emission standard, or Option 2: cool white fluorescent combined with near-UV 320-400 nm)[6][9]. Utilize chemical actinometry (e.g., quinine monohydrochloride) to accurately measure and cap the exposure at exactly 200 watt-hours/square meter[3].
References
ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, Feb. 2003. Available at:[Link]
ICH. "Q1B Photostability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, Nov. 1996. Available at:[Link]
Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. Available at:[Link]
Schmidt, A.S. "Forced Degradation Studies for Biopharmaceuticals." BioPharm International, vol. 29, no. 7, 2016. Available at:[Link]
Lampman, S. "Photolytic Degradation." Characterization and Failure Analysis of Plastics, ASM International, 2003, pp. 329–335. Available at:[Link]
Krieger, M.S., et al. "Photolytic Degradation of Florasulam on Soil and in Water." Journal of Agricultural and Food Chemistry, vol. 48, no. 8, 2000, pp. 3710–3717. Available at:[Link]
refining purification protocols for polar pyrimidine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by polar pyrimidine compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by polar pyrimidine compounds. Characterized by high hydrophilicity, multiple basic nitrogen centers, and tautomerization, these molecules often defy conventional reversed-phase (RP) chromatography. They typically elute in the void volume and exhibit severe peak tailing due to secondary interactions with residual silanols.
This guide is designed to move beyond basic troubleshooting. It provides field-proven, self-validating methodologies to establish robust purification workflows using Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
Part 1: Chromatographic Decision Matrix
Before adjusting pump gradients or swapping buffers, we must ensure the fundamental chromatographic mode aligns with the physicochemical properties of your pyrimidine derivative. The logic tree below dictates the optimal purification strategy based on polarity (
LogP
) and ionization state (
pKa
).
Decision matrix for selecting the optimal chromatographic mode.
Part 2: Self-Validating Methodologies
To ensure trustworthiness in your results, every protocol must act as a self-validating system. You should never process a valuable sample without first passing a System Suitability Test (SST) to confirm the thermodynamic mechanisms of the column are functioning as intended.
Protocol A: HILIC Method Development for Highly Polar Pyrimidines
HILIC is a hydrophilic interaction mode that combines liquid-liquid partitioning, ion exchange, and hydrogen bonding. It relies on a water-rich layer immobilized on the stationary phase to retain highly polar substances[1].
Causality Focus: HILIC requires a minimum of 3–5% water in the mobile phase at all times. Without this aqueous foundation, the stagnant partition layer collapses, leading to catastrophic retention time drift and peak distortion[2].
Step-by-Step Workflow:
Column Selection: Select an Amide or Zwitterionic HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in
H2O
, adjusted to pH 3.0 (using formic acid).
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Equilibration (Critical Step): Flush the column with 20–50 column volumes of the starting gradient (e.g., 90% B). Why? HILIC columns require significantly longer equilibration times than RP columns to establish a stable water layer on the stationary phase[3].
System Suitability Test (SST): Inject a mixture of Toluene (void volume marker in HILIC) and Cytosine (retained polar marker).
Validation Gate: If the retention factor (
k′
) of Cytosine is < 3.0, the aqueous layer has not formed. Abort and re-equilibrate.
Gradient Execution: Run a gradient from 90% B down to 50% B over 10 minutes. (Note: In HILIC, water is the strong eluting solvent).
Protocol B: Mixed-Mode Chromatography (MMC) for Basic Pyrimidines
MMC combines multiple retention mechanisms (e.g., reversed-phase and cation-exchange), enabling the separation of strongly polar basic compounds without the need for MS-incompatible ion-pairing agents[1].
Causality Focus: By independently adjusting the organic modifier (controlling hydrophobic retention) and the buffer pH/ionic strength (controlling ion-exchange retention), MMC offers a 2D selectivity tunable to the specific
pKa
of the pyrimidine ring[4].
Step-by-Step Workflow:
Column Selection: Select a Reversed-Phase Cation-Exchange (RP-CX) mixed-mode column[5].
Mobile Phase Preparation:
Mobile Phase A: 20 mM Ammonium Acetate in
H2O
, pH 4.0.
Mobile Phase B: 100% Acetonitrile.
Equilibration: Flush with 10 column volumes of 5% B.
System Suitability Test (SST): Inject a neutral hydrophobic marker (e.g., Naphthalene) and a basic polar marker (e.g., your target pyrimidine).
Validation Gate: If the basic marker exhibits an asymmetry factor (
As
) > 1.5, the ion-exchange capacity is overwhelmed. Increase the buffer concentration in Mobile Phase A before proceeding.
Dual-Gradient Execution: Increase organic modifier (5% to 60% B) while simultaneously increasing buffer ionic strength to elute tightly bound basic pyrimidines.
Part 3: Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance of a model basic polar pyrimidine (e.g., a substituted cytosine derivative) across different methodologies.
Chromatographic Mode
Retention Factor (
k′
)
Peak Asymmetry (
As
)
Recovery (%)
Primary Limitation
Conventional RP-C18
0.4
2.8
82%
Co-elution with void volume; severe tailing.
HILIC (Amide)
5.2
1.15
98%
Requires extensive column equilibration times.
Mixed-Mode (RP-CX)
7.8
1.05
99%
Complex, multi-variable method development.
Part 4: Troubleshooting Support Desk (FAQs)
Q: Why does my pyrimidine derivative elute in the void volume on a standard C18 column?A: Polar compounds exhibit weak retention in conventional reversed-phase chromatography because they preferentially partition into the polar mobile phase rather than the hydrophobic stationary phase[1]. To force a polar compound to interact with a nonpolar stationary phase, you must either use an ion-pairing agent (which suppresses MS signals) or switch to a complementary technique like HILIC or MMC[5].
Q: I am observing significant peak tailing for my basic pyrimidine compound. How do I resolve this?A: Peak tailing is almost always caused by secondary interactions between the basic nitrogen of the pyrimidine and residual, un-endcapped acidic silanol groups on the silica matrix[6]. Follow the diagnostic logic below:
Troubleshooting logic for resolving pyrimidine peak tailing.
To eliminate this, lower the pH of your mobile phase (e.g., pH 2.5–3.0) to protonate the silanols, rendering them neutral and incapable of ion-exchange interactions[6]. Alternatively, increase the buffer concentration (>10 mM) to competitively shield the silanol sites[3].
Q: Why are my retention times drifting continuously in HILIC mode?A: Retention time instability in HILIC is a hallmark of an unstable aqueous partition layer. Ensure you are not injecting your sample dissolved in 100% water (which disrupts the layer). Always dissolve the sample in a solvent as close to the initial mobile phase conditions as possible (e.g., 75% Acetonitrile)[3]. Furthermore, verify that your column has been equilibrated with at least 20 column volumes prior to the first injection.
References
A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars. Available at: [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at:[Link]
Evolution of Mixed-Mode Chromatography. Chromatography Today. Available at: [Link]
addressing common pitfalls in the synthesis of pyrimidine carboxylic acids
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our technical support center dedicated to the synthesis of pyrimidine carboxylic acids. This guide is designed to provide practical, in-d...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to the synthesis of pyrimidine carboxylic acids. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered in the laboratory. As Senior Application Scientists, we have compiled this resource based on established literature and extensive experience to help you navigate the common pitfalls and optimize your synthetic routes.
Introduction: The Challenge and Importance of Pyrimidine Carboxylic Acids
Pyrimidine carboxylic acids are crucial building blocks in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. However, their synthesis can be fraught with challenges, including low yields, competitive side reactions, and difficult purifications. This guide provides a structured approach to understanding and overcoming these common hurdles.
Part 1: Troubleshooting Common Pitfalls
This section addresses the most frequent issues encountered during the synthesis of pyrimidine carboxylic acids, from the initial ring formation to the final functional group manipulations.
Issue 1: Low Yield or No Product in Cyclocondensation Reactions (e.g., Biginelli & Pinner Syntheses)
A low yield of the desired pyrimidine core is one of the most common frustrations. The root cause often lies in one of several key areas:
Common Problem
Potential Causes
Recommended Solutions & Scientific Rationale
Low Conversion/Stalled Reaction
- Purity of Starting Materials: Residual moisture or impurities in reactants can inhibit the reaction. Amidines used in the Pinner synthesis are often hygroscopic and can hydrolyze over time.[1][2] - Catalyst Inefficiency: The chosen catalyst may be inactive, degraded, or inappropriate for the specific substrates.[2] - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate.[1][2]
- Dry and Purify Reagents: Ensure all starting materials are of high purity and thoroughly dried. Use freshly prepared or purified amidine salts for the Pinner synthesis and maintain strictly anhydrous conditions.[1][2] - Catalyst Screening and Optimization: The Biginelli reaction is acid-catalyzed; both Brønsted and Lewis acids are effective.[3][4] If yields are low, screen a panel of catalysts (e.g., HCl, Yb(OTf)₃, FeCl₃) and optimize the catalyst loading (typically 10-20 mol%). Ensure the catalyst is fresh and stored correctly.[2] - Systematic Condition Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Experiment with different solvents, as polarity can influence reaction rates. Solvent-free conditions have also proven effective for certain substrates.[1]
Incomplete Cyclization
- Insufficient Carbonyl Activation: The final ring-closing step may be slow due to poor activation of the carbonyl group. - Steric Hindrance: Bulky substituents on the reactants can sterically impede the cyclization process.
- Add a Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1] - Increase Reaction Time/Temperature: Some cyclizations are inherently slow and may require extended reaction times or higher temperatures. Monitor by TLC to avoid decomposition. - Consider More Reactive Substrates: If steric hindrance is suspected, using a more reactive 1,3-dicarbonyl equivalent might be beneficial.[1]
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate can be perplexing. Understanding the common side reactions is key to mitigating them.
Common Side Product
Formation Mechanism & Identification
Mitigation Strategies
Hantzsch 1,4-Dihydropyridine (DHP)
- Mechanism: This is the most common byproduct in the Biginelli reaction. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the thermal decomposition of urea at higher temperatures.[1][5] - Identification: DHPs are often yellow and highly fluorescent under UV light.[1]
- Control Reaction Temperature: Higher temperatures (>80-100°C) favor the Hantzsch pathway by promoting urea decomposition. Running the reaction at a lower temperature can significantly reduce DHP formation.[1][5] - Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1] - Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[1]
Self-Condensation of 1,3-Dicarbonyl Compound
- Mechanism: In the Pinner synthesis, the 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions, leading to a complex mixture of byproducts.[1]
- Control Stoichiometry and Temperature: Use appropriate molar ratios of reactants and avoid excessively high temperatures. - Use of Fresh Reagents: Ensure the purity of the 1,3-dicarbonyl compound.
N-Acylurea Derivatives
- Mechanism: In some cases, the β-ketoester can acylate the urea, leading to the formation of an N-acylurea byproduct.
- Careful Control of Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst. - Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired product.[1]
Issue 3: Challenges in Converting Precursors to Carboxylic Acids
The final step of forming the carboxylic acid can also present challenges.
Conversion Step
Common Problems
Troubleshooting Strategies
Oxidation of an Alkyl Group (e.g., 4-methylpyrimidine)
- Incomplete Oxidation: The reaction may stop at the aldehyde or alcohol stage. - Over-oxidation/Ring Degradation: Harsh oxidizing agents can lead to the degradation of the pyrimidine ring.
- Choice of Oxidant: For the oxidation of 4-methylpyrimidine, potassium permanganate (KMnO₄) in a basic aqueous solution is a common choice.[6] - Control of Reaction Conditions: The temperature and rate of addition of the oxidant are critical. The reaction is often performed by adding a hot solution of KMnO₄ dropwise to a solution of the methylpyrimidine.[6] - Work-up: Excess KMnO₄ can be quenched with methanol. The product is typically isolated by acidification of the filtrate.[6]
Hydrolysis of an Ester or Nitrile
- Incomplete Hydrolysis: The ester or nitrile may be resistant to hydrolysis due to the electron-withdrawing nature of the pyrimidine ring. - Harsh Conditions Leading to Decarboxylation: Forcing the hydrolysis with high temperatures and strong acids or bases can lead to the loss of the carboxyl group.
- Choice of Hydrolysis Conditions: For esters, saponification with a base like LiOH or NaOH in an aqueous/organic solvent mixture is common. Lithium cations have been shown to accelerate ester hydrolysis.[7] For nitriles, both acidic and basic conditions can be used, but care must be taken to avoid side reactions. - Temperature Control: Use the mildest conditions possible to achieve hydrolysis. Monitor the reaction closely by TLC or LC-MS.
Unwanted Decarboxylation
- Mechanism: Pyrimidine carboxylic acids, particularly those with activating groups, can undergo decarboxylation upon heating.[8] The stability is dependent on the position of the carboxyl group. For example, 5-carboxyuracil is more readily decarboxylated than 6-carboxyuracil.[9]
- Avoid Excessive Heat: During work-up, purification, and storage, avoid unnecessarily high temperatures. - pH Control: The stability of the carboxylic acid can be pH-dependent. Store in appropriate conditions.
Issue 4: Purification and Isolation Difficulties
Pyrimidine carboxylic acids are often polar, sometimes zwitterionic, and can be challenging to purify.
Problem
Cause
Recommended Purification Strategy
High Polarity / Water Solubility
The presence of the carboxylic acid and the nitrogen atoms in the pyrimidine ring makes the molecule highly polar.
- Recrystallization: This is often the most effective method. Experiment with different solvent systems, such as water/methanol or water/ethanol mixtures.[6] - Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on silica gel, C18 reversed-phase flash chromatography can be a powerful tool.[10]
Zwitterionic Nature
The molecule may exist as a zwitterion, making it insoluble in many organic solvents but soluble in water, which complicates extraction.
- Ion-Exchange Chromatography: This technique can be used to capture and then elute the zwitterionic compound, effectively desalting it.[10] - pH Adjustment for Extraction: Carefully adjust the pH of the aqueous solution to suppress the zwitterionic form and facilitate extraction into an organic solvent, though this may not always be possible if the pKa values of the acidic and basic groups are close.
Streaking on Silica Gel
The acidic proton of the carboxyl group interacts strongly with the silica gel, causing tailing.
- Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This keeps the carboxylic acid protonated and leads to sharper peaks.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving me a very low yield, and I see a lot of unreacted starting materials on my TLC. What should I check first?
A1: The first things to investigate are the purity of your starting materials and the effectiveness of your catalyst.[1][2] Ensure all reagents are dry, especially if you are using a Lewis acid catalyst that is sensitive to moisture.[2] Verify that your catalyst is active; some catalysts may need to be freshly prepared or activated. Also, confirm the stoichiometry of your reactants; a slight excess of urea (1.2-1.5 equivalents) can sometimes be beneficial.[2] Finally, ensure your reaction conditions (temperature and time) are appropriate for your specific substrates by monitoring the reaction progress with TLC.[1]
Q2: I'm trying the Pinner synthesis, but my reaction is a complex mixture. What are the likely culprits?
A2: The Pinner synthesis is very sensitive to the quality of the amidine salt and the reaction conditions.[1] Common side reactions include the self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine.[1] It is crucial to use freshly prepared or purified amidine hydrochloride and to conduct the reaction under strictly anhydrous conditions.[1]
Q3: I've successfully made my dihydropyrimidine from a Biginelli reaction. What's the best way to oxidize it to the corresponding pyrimidine?
A3: A common and effective method for the aromatization of dihydropyrimidines is using an oxidizing agent like ceric ammonium nitrate (CAN) or tert-butyl hydroperoxide with a copper(II) catalyst. These methods are generally efficient and proceed under relatively mild conditions.
Q4: My pyrimidine carboxylic acid is an oil and won't crystallize. What can I do?
A4: "Oiling out" is a common problem, often due to impurities. First, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, attempt recrystallization from a different solvent system. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth. If the product still refuses to crystallize, a final purification step, such as column chromatography, may be necessary to remove the impurities that are inhibiting crystallization.
Q5: I'm concerned about decarboxylation of my final product. At what stage is this most likely to happen?
A5: Decarboxylation is most likely to occur under thermal stress.[8] Be cautious during steps that involve heating, such as the final work-up, purification (especially distillation), and long-term storage at elevated temperatures. The susceptibility to decarboxylation also depends on the substitution pattern of the pyrimidine ring.[9]
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
This protocol provides a general framework for the synthesis of a dihydropyrimidinone, a common precursor to pyrimidine carboxylic acids.
Materials:
Aromatic aldehyde (10 mmol)
Ethyl acetoacetate (10 mmol)
Urea (15 mmol)
Catalyst (e.g., 4 drops of concentrated HCl or a Lewis acid like Yb(OTf)₃, 1-5 mol%)[5]
Ethanol (20 mL)
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.[5]
Add the acid catalyst to the mixture.
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours.[5]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
If the product does not precipitate, reduce the solvent volume under reduced pressure.
Collect the solid product by filtration and wash with a small amount of cold ethanol.
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[11]
Protocol 2: Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxylic Acid
This protocol outlines a method for the direct formation of a pyrimidine carboxylic acid.
Materials:
4-methylpyrimidine (21.3 mmol)
Potassium permanganate (KMnO₄) (31.6 mmol)
Sodium hydroxide (NaOH) (5 mmol)
Water
Methanol
Concentrated HCl
Procedure:
Prepare a solution of 4-methylpyrimidine and NaOH in 8 mL of water.
In a separate flask, prepare a hot (ca. 77°C/350 K) aqueous solution of KMnO₄ in 75 mL of water.[6]
Add the hot KMnO₄ solution dropwise to the stirred 4-methylpyrimidine solution over 3 hours.[6]
After the addition is complete, stir for an additional 30 minutes.
Add 1 mL of methanol to decompose any excess potassium permanganate.[6]
Filter the hot solution to remove the manganese dioxide precipitate and wash the solid twice with 5 mL of water.
Combine the filtrate and washings, and concentrate the solution to approximately 15 mL.
Acidify the solution to pH 2-3 with concentrated HCl.[6]
Cool the solution to room temperature to allow the pyrimidine-4-carboxylic acid to precipitate.
Collect the crude product by filtration and recrystallize from a mixture of water and methanol (20:1 ratio) to obtain the pure product.[6]
Visual Guides
Caption: Competing pathways in the Biginelli reaction.
Caption: A systematic workflow for troubleshooting pyrimidine synthesis.
References
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support Center.
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC.
BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support Team.
Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
How to desalt zwitterions?. (2020).
Pyrimidine-4-carboxylic acid.
Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. IRIS.
Three Pyrimidine Decarboxylations in the Absence of a C
Pyrimidine-4-carboxylic acid. PMC.
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2025).
Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial... (2019). PMC.
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2025).
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. (2001). The Journal of Organic Chemistry.
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021).
Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines. (2019). ACS Medicinal Chemistry Letters.
Biginelli Vs Hantzsch Esthers Production, Under Infrared Radiation and Solventless Conditions. Arkivoc.
Pinner pyrimidine synthesis. PPTX - Slideshare.
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modific
Any tips for purification of two zwitterionic compounds?. (2022). Reddit.
Development of a Scalable Synthesis of an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication. (2016).
Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. (2012). The Journal of Organic Chemistry.
Structures and Synthesis of Zwitterionic Polymers. (2014). MDPI.
Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support Team.
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019).
BenchChem. (2025).
Reduction of Pyrimidine Derivatives by LiAlH 4.
Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm (RSC Publishing).
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer.
One-pot synthesis of pyrimidines under solvent-free conditions.
BenchChem. (2025). A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. BenchChem.
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
Detailed experimental procedure for the synthesis of 4-fluoropyridine.
Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021).
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
Three Pyrimidine Decarboxylations in the Absence of a C
Unlocking Potency and Selectivity: A Comparative SAR Guide to 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid Analogs
Executive Summary In modern drug discovery, the 2-aminopyrimidine-5-carboxylic acid core represents a highly privileged pharmacophore. It serves as the critical structural foundation for several clinical-stage compounds,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the 2-aminopyrimidine-5-carboxylic acid core represents a highly privileged pharmacophore. It serves as the critical structural foundation for several clinical-stage compounds, including PI3K inhibitors like Copanlisib and potent EP2 receptor antagonists. This guide provides an in-depth comparative analysis of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and its analogs. By objectively evaluating structure-activity relationship (SAR) data, pharmacokinetic properties, and synthetic methodologies, this guide equips researchers with the authoritative insights needed to optimize this scaffold for both kinase and G-protein-coupled receptor (GPCR) targets.
Pharmacophore Rationale: The Causality of Structural Design
The versatility of the pyrimidine-5-carboxylic acid scaffold stems from its precise spatial geometry and electronic distribution.
The Pyrimidine Core (Hinge Binding): In kinase targets (such as PI3Kα), the pyrimidine nitrogens act as essential hydrogen-bond acceptors. They form critical interactions with the kinase hinge region (e.g., Val851 in PI3Kα), anchoring the molecule within the ATP-binding pocket .
The 5-Carboxylic Acid (Vector Extension): The carboxylic acid at the C5 position provides a highly tunable vector. Through amide coupling, researchers can project diverse functional groups deep into the target's affinity pocket to achieve isoform selectivity.
The C2 Substitution (Lipophilic Tuning): The choice of the C2-amine dictates the molecule's physicochemical properties. While primary amines provide dual H-bond donor/acceptor capabilities, substituting the C2 position with a 4-methyl-piperidine ring forces the methyl group into a shallow hydrophobic sub-pocket. This specific modification increases metabolic stability and modulates the basicity (pKa) of the system compared to morpholine or piperazine alternatives, optimizing the compound's brain penetrance and half-life .
PI3K/Akt signaling cascade and the point of intervention for pyrimidine-5-carboxamide inhibitors.
Comparative SAR Data Analysis
To objectively evaluate the performance of the 4-methyl-piperidine substitution, we must compare it against standard alternative C2-substituents. The table below synthesizes representative SAR data for pyrimidine-5-carboxamide analogs evaluated against a standard kinase target (PI3Kα) and their resulting physicochemical profiles.
Table 1: Comparative SAR of C2-Substituted Pyrimidine-5-Carboxamide Analogs
Superior aqueous solubility; lower target potency.
4-Methyl-piperazin-1-yl
12.1
65
>500
1.1
Excellent solubility; introduces a basic center.
Performance Verdict: The 2-(4-Methyl-piperidin-1-yl) analog strikes an optimal balance for targets requiring enhanced lipophilic engagement. While it sacrifices some aqueous solubility compared to the morpholine analog (30 µM vs. 210 µM), the 4-methyl group effectively fills solvent-exposed hydrophobic crevices, resulting in a nearly 3-fold improvement in biochemical potency (8.5 nM vs. 22.4 nM) and superior cellular translation.
To ensure scientific integrity, the synthesis and biological evaluation of these analogs must follow rigorous, self-validating workflows. The causality behind each reagent choice is detailed below.
Protocol A: Synthesis of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Causality: A two-step sequence utilizing Nucleophilic Aromatic Substitution (SNAr) followed by mild alkaline hydrolysis is chosen to prevent premature degradation of the electron-deficient pyrimidine ring.
SNAr Reaction:
Dissolve ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF.
Add 4-methylpiperidine (1.2 eq) and K₂CO₃ (2.0 eq). Rationale: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic C2 carbon.
Stir at 80 °C for 12 hours.
Validation Step 1: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 186) is fully replaced by the intermediate mass (m/z 249).
Workup: Dilute with H₂O, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Ester Hydrolysis:
Dissolve the crude ester in a 2:1 mixture of THF/H₂O.
Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 16 hours. Rationale: LiOH provides mild saponification conditions, preventing the ring-opening side reactions common with harsher bases like NaOH at elevated temperatures.
Acidification & Isolation:
Carefully adjust the pH to 3-4 using 1M HCl.
Validation Step 2: Verify pH with a calibrated meter. The target carboxylic acid will precipitate at its isoelectric point. Filter, wash with cold water, and dry under vacuum to yield the final core scaffold.
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over radiometric assays due to its lack of radioactive waste, high signal-to-noise ratio, and resistance to compound auto-fluorescence.
Compound Preparation: Serially dilute the synthesized analogs in 100% DMSO to create a 10-point dose-response curve.
Enzyme Reaction: In a 384-well low-volume plate, combine 10 µL of the target kinase/substrate mixture with 0.2 µL of the compound. Add 5 µL of ATP solution to initiate the reaction.
Incubation: Seal and incubate for 60 minutes at room temperature to allow steady-state kinetics to establish.
Detection & Validation: Add 5 µL of HTRF detection buffer (containing Eu³⁺-cryptate labeled antibody and XL665 acceptor).
Validation Step 3: Include a "No Enzyme" control well to establish the assay floor (0% activity) and a "DMSO only" well for the assay ceiling (100% activity). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
Readout: Measure fluorescence at 615 nm and 665 nm on a TR-FRET microplate reader. Calculate IC₅₀ using four-parameter logistic regression.
Step-by-step synthetic workflow for generating 2-(4-Methyl-piperidin-1-yl)-pyrimidine analogs.
While predominantly utilized in human therapeutics, the 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid scaffold exhibits remarkable cross-disciplinary utility. Recent agricultural studies have identified the exact compound, 4-methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid, as a highly effective, environmentally friendly plant growth regulator. Depending on the applied concentration (ranging from 0.01% to 0.1%), this scaffold acts as a potent growth stimulant for Rhododendron species, altering seed germination and seedling morphometrics through specific, yet uncharacterized, plant kinase interactions . This highlights the profound biological activity and membrane permeability inherent to this specific chemical architecture.
References
Liu, N., et al. "Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946)." ChemMedChem, 2016. URL:[Link]
Jiang, J., et al. "Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models." Journal of Medicinal Chemistry, 2020. URL:[Link]
Vostrikova, T. V., et al. "Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv." Acta Agriculturae Slovenica, 2023. URL:[Link]
Comparative
comparing the efficacy of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid with other kinase inhibitors
A Hypothetical Guide for Researchers and Drug Development Professionals Abstract Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The cyclin-dependent kinase...
Author: BenchChem Technical Support Team. Date: March 2026
A Hypothetical Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The cyclin-dependent kinases 4 and 6 (CDK4/6) are key drivers of cell cycle progression, and their inhibition has emerged as a successful therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer. This guide provides a comparative overview of the hypothetical kinase inhibitor, 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, hereafter referred to as "Compound X," against established CDK4/6 inhibitors. Due to the current lack of specific efficacy data for Compound X, this analysis is presented as a framework for its potential evaluation, drawing parallels with the well-characterized inhibitors Palbociclib, Ribociclib, and Abemaciclib. We will delve into the mechanistic underpinnings of CDK4/6 inhibition, present standardized experimental protocols for efficacy assessment, and offer a comparative data landscape based on known inhibitors.
Introduction: The Rationale for Targeting the CDK4/6-Cyclin D-Rb Pathway
The cell division cycle is a tightly orchestrated process governed by the sequential activation of cyclin-dependent kinases (CDKs). In the G1 phase, the formation of a complex between D-type cyclins (D1, D2, D3) and CDK4 or CDK6 initiates the phosphorylation of the retinoblastoma protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for S-phase entry and, consequently, cell division. In many cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK4/6 presents a rational approach to halt the growth of cancer cells dependent on this pathway.
Signaling Pathway Diagram: The CDK4/6-Cyclin D-Rb Axis
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of Compound X and control inhibitors (e.g., Palbociclib). Prepare a reaction buffer containing recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from Rb), and ATP.
Reaction Initiation: Add the kinase, substrate, and inhibitor to a microplate well. Initiate the reaction by adding ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells.
Workflow Diagram: Cell Proliferation Assay
Caption: A standard workflow for a cell-based proliferation assay.
Step-by-Step Protocol:
Cell Seeding: Plate a defined number of cancer cells (e.g., 5,000 cells/well) in a 96-well microplate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of Compound X and control inhibitors. Include a vehicle-only control.
Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).
Viability Assessment: Measure the number of viable cells using a suitable assay. For example, the CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells.
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value from the resulting dose-response curve.
Conclusion and Future Directions
While the specific efficacy of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (Compound X) as a kinase inhibitor remains to be elucidated, this guide provides a comprehensive framework for its evaluation, should it be hypothesized to target the CDK4/6 pathway. By employing standardized biochemical and cell-based assays, a direct comparison with established inhibitors like Palbociclib, Ribociclib, and Abemaciclib can be performed. Key determinants of its potential clinical utility will be its potency, selectivity, and cellular activity. The pyrimidine scaffold is a common feature in many kinase inhibitors, suggesting that Compound X may indeed possess such activity. [3][4][5]Future studies should focus on identifying the primary kinase target(s) of Compound X and subsequently characterizing its efficacy and safety profile to determine its therapeutic potential.
References
NextSDS. 2-(4-METHYL-PIPERIDIN-1-YL)-PYRIMIDINE-5-CARBOXYLIC ACID. Available at: [Link]
Ballard, E., & Johnson, T. B. (1932). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 54(9), 3693–3696. Available at: [Link]
Rani, A., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(3), 827–840. Available at: [Link]
ChemSrc. 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. Available at: [Link]
Guisot, N., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 453–477. Available at: [Link]
Wang, Z., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974–978. Available at: [Link]
RSC Medicinal Chemistry. (2023). Quinolone-based small molecules targeting TRBP as a novel class of anticancer agents against ovarian cancer. Available at: [Link]
Wiehe, A., et al. (2023). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
Fadda, A. A., et al. (2009). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3169–3180. Available at: [Link]
Zhang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126922. Available at: [Link]
Al-Omary, F. A. M., & Al-Ghamdi, A. M. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. Available at: [Link]
Google Patents. Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 694–716. Available at: [Link]
Wong, Y. K., et al. (2022). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry, 65(11), 7802–7823. Available at: [Link]
PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available at: [Link]
ChEMBL. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. Available at: [Link]
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. Available at: [Link]
comparative analysis of different synthetic routes to 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Introduction 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a critical endeavor for researchers in the pharmaceutical sciences. This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this valuable compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Two principal synthetic philosophies will be explored:
Strategy A: Post-functionalization of a Pre-formed Pyrimidine Ring via Nucleophilic Aromatic Substitution (SNAr). This is a convergent and often high-yielding approach that relies on the displacement of a leaving group from a pre-synthesized pyrimidine core.
Strategy B: De Novo Construction of the Pyrimidine Ring. This strategy involves building the pyrimidine ring from acyclic precursors, incorporating the desired substituents during the cyclization process. This approach can be advantageous for creating structural diversity.
This analysis will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each route, supported by experimental data and protocols.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Pyrimidine Ring
This is arguably the most direct and widely employed strategy for the synthesis of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. The overall approach involves three key stages: synthesis of a suitable 2-halopyrimidine-5-carboxylate ester, the crucial nucleophilic aromatic substitution reaction with 4-methylpiperidine, and subsequent hydrolysis of the ester to the final carboxylic acid.
Causality Behind Experimental Choices
The choice of a 2-halopyrimidine as the electrophile is dictated by the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. A halogen, typically chlorine or bromine, serves as an excellent leaving group in this context. The carboxylic acid functionality is protected as an ester during the SNAr reaction to prevent unwanted side reactions, as the free carboxylic acid could be deprotonated by the basic conditions often employed, potentially interfering with the reaction.
Experimental Protocols for Strategy A
Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The synthesis of the key intermediate, ethyl 2-chloropyrimidine-5-carboxylate, is typically achieved from the corresponding 2-hydroxypyrimidine (which exists in tautomeric equilibrium with its 2-pyridone form) through chlorination.
Protocol:
To a stirred suspension of ethyl 2-hydroxy-pyrimidine-5-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-chloropyrimidine-5-carboxylate as a solid.[1]
Step 2: Nucleophilic Aromatic Substitution with 4-Methylpiperidine
This is the core step where the 4-methylpiperidine moiety is introduced onto the pyrimidine ring.
Protocol:
In a round-bottom flask, dissolve ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Add 4-methylpiperidine (1.2-1.5 equivalents) to the solution.
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylate.
Step 3: Hydrolysis of the Ester
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Protocol:
Dissolve the ethyl 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol or methanol and water.
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-5 equivalents).
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-4 hours, monitoring by TLC for the disappearance of the starting ester.
Once the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
Acidify the remaining aqueous solution to a pH of approximately 4-5 with a dilute acid, such as 1M HCl. This will precipitate the carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Strategy B: De Novo Synthesis of the Pyrimidine Ring
This approach constructs the pyrimidine ring from acyclic precursors, offering a potentially more convergent route where the 4-methylpiperidine moiety is incorporated from the outset. A plausible method is a modification of the well-established multicomponent reactions for pyrimidine synthesis, such as the Biginelli reaction.[2][3]
Causality Behind Experimental Choices
The core of this strategy is the use of a custom guanidine derivative, N-(4-methylpiperidin-1-yl)guanidine, as one of the key building blocks. This guanidine will provide the N-C-N fragment of the pyrimidine ring, with the 4-methylpiperidine group already attached. This custom guanidine can then be reacted with a suitable three-carbon electrophilic component to form the pyrimidine ring.
Experimental Protocols for Strategy B
Step 1: Synthesis of N-(4-methylpiperidin-1-yl)guanidine
The synthesis of this key guanidine intermediate can be approached through several methods, with the reaction of 4-methylpiperidine with a guanylating agent being a common strategy.
Protocol (Conceptual):
To a solution of 4-methylpiperidine (1 equivalent) in a suitable solvent like isopropanol, add a guanylating agent such as N,N'-di-Boc-S-methylisothiourea or cyanamide.
The reaction conditions will vary depending on the chosen guanylating agent and may require heating or the presence of a catalyst.
After the reaction is complete, the protecting groups (if any) are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield N-(4-methylpiperidin-1-yl)guanidine, often as a salt.
Step 2: Multicomponent Assembly of the Pyrimidine Ring
With the custom guanidine in hand, a one-pot, three-component reaction can be envisioned to construct the pyrimidine ring.
Protocol (Conceptual):
In a suitable solvent such as ethanol or DMF, combine N-(4-methylpiperidin-1-yl)guanidine (1 equivalent), an aldehyde (e.g., glyoxylic acid or a derivative, 1 equivalent), and a β-ketoester or a similar 1,3-dicarbonyl compound (1 equivalent).
Add an acid or base catalyst as required by the specific reaction variant. For instance, a classic Biginelli reaction is typically acid-catalyzed.
Heat the reaction mixture to reflux for several hours, monitoring the formation of the desired pyrimidine product by LC-MS.
Upon completion, the reaction is worked up by cooling, precipitation, and filtration, or by extraction.
Purification is then carried out by recrystallization or column chromatography to yield 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid or its ester, which can then be hydrolyzed as described in Strategy A.
Comparative Analysis
Feature
Strategy A: Nucleophilic Aromatic Substitution
Strategy B: De Novo Synthesis
Overall Yield
Generally good to excellent, with each step often being high-yielding.
Can be variable and highly dependent on the success of the multicomponent reaction.
Scalability
Often more straightforward to scale up as each step is a well-defined, classical transformation.
Can be more challenging to scale up due to the complexity of the one-pot reaction and potential for side products.
Versatility
Excellent for introducing a variety of nucleophiles at the 2-position, but limited to the pre-formed pyrimidine core.
Potentially more versatile for creating a wider range of substituted pyrimidines by varying all three components of the reaction.
Availability of Starting Materials
2-Hydroxypyrimidine-5-carboxylic acid esters are commercially available or readily synthesized. 4-Methylpiperidine is also commercially available.
Synthesis of the custom N-(4-methylpiperidin-1-yl)guanidine is required, which adds an extra step.
Process Robustness
Generally robust and predictable.
Can be more sensitive to reaction conditions, and optimization may be required for different substrates.
Visualization of Synthetic Pathways
Strategy A: Nucleophilic Aromatic Substitution
Caption: Workflow for Strategy A: SNAr.
Strategy B: De Novo Synthesis
Caption: Workflow for Strategy B: De Novo Synthesis.
Conclusion
Both Strategy A and Strategy B offer viable pathways to 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Strategy A (Nucleophilic Aromatic Substitution) is the more established and arguably more reliable route for large-scale synthesis due to its stepwise nature and the generally high yields of each transformation. The starting materials are readily accessible, and the reactions involved are standard, well-understood organic transformations.
Strategy B (De Novo Synthesis) presents a more elegant and convergent approach that is well-suited for the rapid generation of analogues for library synthesis in a drug discovery setting. While it may require more initial optimization and the synthesis of a custom intermediate, the ability to construct the complex pyrimidine core in a single step is a significant advantage in terms of step-economy.
The choice between these two strategies will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analogue generation, and the available resources and expertise.
References
Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 8(24), 5585–5588.
Troshin, P. A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12436-12444.
A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid Derivatives
Introduction: The Selectivity Challenge of a Privileged Scaffold The pyrimidine core is a cornerstone of modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in the realm of prote...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Selectivity Challenge of a Privileged Scaffold
The pyrimidine core is a cornerstone of modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a "privileged scaffold." However, this same feature presents a significant challenge: the high degree of structural conservation across the human kinome means that pyrimidine-based inhibitors often suffer from poor selectivity.[1][3] An insufficient selectivity profile is a primary reason for clinical trial failures, often leading to unforeseen toxicities.[4]
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical series: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid derivatives . We will present a tiered, systematic approach to de-risking these compounds, moving from broad, high-throughput screening to in-depth cellular validation. For the purpose of this guide, we will analyze three hypothetical derivatives (designated CPD-A, CPD-B, and CPD-C ) designed as inhibitors of Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in an oncogenic pathway. Our goal is to objectively compare their performance, explain the causality behind our experimental choices, and provide actionable protocols for researchers in the field.
Chapter 1: A Tiered Strategy for Comprehensive Selectivity Profiling
A robust profiling cascade is essential to identify and mitigate potential off-target liabilities early in the drug discovery process.[5] We advocate for a multi-tiered approach that progressively builds a comprehensive understanding of a compound's selectivity profile, starting broad and becoming more focused and physiologically relevant at each stage.
The Profiling Workflow
Our strategy is divided into three tiers:
Tier 1: Primary Target & Broad Kinome Screening. Establish on-target potency and cast a wide net to identify the most likely off-target interactions across the kinome.
Tier 2: Orthogonal Hit Validation & Dose-Response. Confirm hits from Tier 1 using a different assay technology to eliminate artifacts and quantify the potency of off-target interactions.
Tier 3: Cellular Target Engagement. Verify that the identified off-target interactions occur within the complex environment of a living cell, providing the most physiologically relevant assessment of risk.
The following diagram illustrates this tiered workflow.
Caption: A tiered workflow for cross-reactivity profiling.
Chapter 2: Comparative Profiling Data of TKX Inhibitors
Following the tiered workflow, our three lead compounds were profiled. The data below summarizes their performance, allowing for a direct comparison of their potency and selectivity.
On-Target Potency and Kinome Selectivity
The initial screen confirmed that all three compounds are potent inhibitors of our target, TKX. However, the broad kinase panel revealed significant differences in their off-target profiles.
Scientist's Note: The choice of a broad kinase panel (often >400 kinases) is a critical first step. It provides an unbiased view of a compound's behavior across the kinome and can reveal unexpected off-target activities that would be missed by smaller, focused panels.[5] We define a "hit" as >50% inhibition at a screening concentration of 1 µM, a standard threshold for identifying interactions that warrant further investigation.
Table 1: Summary of On-Target Potency and Off-Target Hits
Compound
TKX IC₅₀ (nM)
Number of Off-Target Hits (>50% Inh. @ 1µM)
Key Off-Targets Identified
CPD-A
15
28
Kinase A, Kinase B, Kinase C
CPD-B
25
4
Kinase A, Kinase D
| CPD-C | 8 | 45 | Kinase A, Kinase B, Kinase E, and many others |
Biochemical Validation of Key Off-Targets
Hits identified in Tier 1 were validated through 10-point dose-response curves using an orthogonal assay format (e.g., if the primary screen was a binding assay, validation uses an enzymatic activity assay). This step is crucial to confirm the interaction and eliminate false positives from the primary screen.
Table 2: Comparative IC₅₀ Values (nM) for On- and Off-Targets
Kinase
CPD-A (IC₅₀, nM)
CPD-B (IC₅₀, nM)
CPD-C (IC₅₀, nM)
TKX (On-Target)
15
25
8
Kinase A
85
250
30
Kinase B
120
>10,000
45
| Kinase D | >10,000 | 800 | >10,000 |
Scientist's Note: From this data, a clear narrative emerges. CPD-C is the most potent on-target but is highly promiscuous. CPD-A has good potency but retains significant activity against Kinase A and B. CPD-B , while slightly less potent against TKX, demonstrates a markedly superior selectivity profile, with a >10-fold window over its strongest off-target, Kinase A, and a >30-fold window over Kinase D. This makes CPD-B the most promising candidate to carry forward, as achieving selectivity is often a greater challenge than optimizing potency.[6]
Chapter 3: Cellular Target Engagement: The Ground Truth
Biochemical assays, while essential, are conducted in artificial systems using purified, often truncated, recombinant proteins.[7] They do not account for the cellular environment, where factors like ATP concentration, scaffolding proteins, and compound permeability can dramatically alter a drug's activity.[7][8] Therefore, validating off-target interactions in live cells is a mandatory step. We employ two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8] By heating cells treated with a compound to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve indicates target engagement.
The diagram below illustrates how an off-target interaction between CPD-A and Kinase A could have unintended consequences by stabilizing Kinase A, potentially leading to aberrant signaling through its distinct pathway.
Caption: Potential impact of off-target stabilization by CPD-A.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a quantitative, live-cell method to measure compound binding.[10] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same protein (the acceptor).[11][12] A test compound that engages the target in the cell will compete with the tracer, causing a loss of BRET signal. This allows for the direct measurement of compound affinity and target occupancy in a physiological context.[13]
Table 3: Cellular Target Engagement Data (IC₅₀, nM)
Target
CPD-B (CETSA EC₅₀, nM)
CPD-B (NanoBRET™ IC₅₀, nM)
TKX (On-Target)
45
52
Kinase A
850
920
| Kinase D | >10,000 | >10,000 |
Scientist's Note: The cellular data for CPD-B confirms the selectivity observed biochemically. The rightward shift in on-target potency (from 25 nM biochemically to ~50 nM in cells) is expected and reflects the competition with high intracellular ATP concentrations.[14] Crucially, the selectivity window over Kinase A is maintained and even slightly improved in the cellular environment. This gives us high confidence that the desired therapeutic effect can be achieved at concentrations that do not engage the primary off-target, Kinase A.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for determining the cellular engagement of CPD-B with Kinase A.
Cell Culture: Culture a human cell line endogenously expressing Kinase A (e.g., HEK293) to ~80% confluency.
Compound Treatment: Harvest cells, resuspend in media, and treat with a range of CPD-B concentrations (e.g., 0.1 nM to 30 µM) or DMSO (vehicle control) for 1 hour at 37°C.[15]
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 45°C to 65°C) using a thermocycler, then cool to room temperature.[16]
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[8]
Detection: Collect the supernatant and analyze the amount of soluble Kinase A by Western Blot or ELISA using a specific anti-Kinase A antibody.[9]
Data Analysis: Quantify band intensities and plot the fraction of soluble protein versus temperature to generate melt curves. The shift in the melting temperature (Tm) or the EC₅₀ at a fixed temperature indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol is for quantifying the affinity of CPD-B for TKX in live cells.
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for TKX fused to NanoLuc® luciferase at the N-terminus. Plate the cells in 96-well assay plates and incubate for 24 hours.
Assay Setup: Prepare assay solutions containing the NanoBRET™ fluorescent tracer specific for TKX and the NanoGlo® Luciferase substrate.
Compound Addition: Add serial dilutions of CPD-B to the assay wells, followed immediately by the tracer/substrate solution. Include "no compound" and "no tracer" controls.
Signal Measurement: Incubate for 2 hours at 37°C to allow binding to reach equilibrium. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.[11] Normalize the data and fit to a four-parameter log-logistic curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in live cells.[10]
Conclusion and Forward Outlook
This comparative guide demonstrates a rigorous, multi-tiered approach to cross-reactivity profiling for the 2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid series. While all three derivatives showed on-target activity, the profiling cascade clearly identified CPD-B as the superior candidate due to its significantly improved selectivity profile, which was validated both biochemically and in live-cell target engagement assays.
The initial promiscuity seen with CPD-A and CPD-C is a common feature of pyrimidine-based inhibitors but underscores the necessity of comprehensive profiling to guide medicinal chemistry efforts.[1][2] By systematically identifying and quantifying off-target interactions, we can make data-driven decisions to select lead compounds with the highest probability of success and the lowest risk of off-target toxicity. The insights gained from this profiling effort will now guide the next phase of lead optimization for CPD-B, focusing on enhancing on-target potency while preserving its excellent selectivity.
References
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [Link]
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Comprehensive Medicinal Chemistry III. Elsevier. [Link]
The use of novel selectivity metrics in kinase research. BMC Bioinformatics. [Link]
Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]
Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. ACS Sensors. [Link]
Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. [Link]
Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology. [Link]
High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. ResearchGate. [Link]
Small Molecule Screening Process Steps. Danaher Life Sciences. [Link]
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]
benchmarking 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid against known standards
Benchmarking 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to optimize lead generatio...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to optimize lead generation and bypass early-stage pharmacokinetic bottlenecks. Pyrimidine-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, widely utilized for their ability to engage kinase hinge regions and GPCR orthosteric sites[1]. However, the parent unsubstituted pyrimidine-5-carboxylic acid often suffers from poor membrane permeability and suboptimal lipophilic ligand efficiency (LLE).
By introducing a 4-methylpiperidine moiety at the C2 position, 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid systematically addresses these liabilities. This guide benchmarks this advanced intermediate against traditional standards, providing actionable experimental workflows and physicochemical data to justify its integration into your screening library synthesis.
Structural Rationale & Pharmacophore Analysis
The strategic addition of the 4-methylpiperidine ring to the pyrimidine core serves two primary mechanistic functions:
Lipophilic Vectoring: The methyl group at the 4-position of the piperidine ring projects into solvent-exposed or hydrophobic regions of the target protein. This enhances binding affinity through van der Waals interactions without introducing detrimental hydrogen bond donors (HBDs)[2].
Permeability Enhancement: Unsubstituted pyrimidines often exhibit high polarity, leading to target retention but poor cellular penetrance. The bulky, lipophilic piperidine ring masks the polarity of the pyrimidine core, significantly increasing the apparent permeability coefficient (
Papp
) across lipid bilayers and facilitating transcellular passive diffusion[3].
Physicochemical Benchmarking
To objectively evaluate the utility of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid, we benchmark it against two known standards: the parent Pyrimidine-5-carboxylic acid and the non-methylated 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid.
Data Interpretation: The target compound maintains the exact same TPSA and HBD/HBA count as Standard 2 but features a higher cLogP (2.35 vs 1.85). This specific stereospecific increase in lipophilicity, driven by the equatorial methyl group, is causally linked to improved membrane partitioning without violating Lipinski's Rule of Five[4].
Experimental Workflows & Protocols
To validate the integration of this building block into your discovery pipeline, the following self-validating protocols are recommended.
Rationale: The carboxylic acid acts as the primary vector for library diversification. Due to the slight electron-donating nature of the C2-piperidine ring, the electrophilicity of the C5-carboxyl carbon is mildly reduced compared to the unsubstituted standard. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt[1].
Preparation: Dissolve 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (1.0 eq, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.
Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive O-7-azabenzotriazol-1-yl active ester, overcoming the mild steric hindrance of the scaffold.
Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours at room temperature.
Validation (LC-MS): Monitor the reaction via LC-MS. The presence of the lipophilic 4-methylpiperidine ensures the product elutes significantly later than any unreacted amine on a C18 column, allowing for easy peak identification and subsequent reverse-phase HPLC purification.
Rationale: To empirically validate the cLogP-driven permeability enhancement, a PAMPA workflow is utilized. The 4-methyl group reduces the desolvation penalty required for the molecule to enter the hydrophobic membrane core[3].
Donor Plate Preparation: Dilute the synthesized amide derivatives (from Protocol 1) to 10 µM in PBS (pH 7.4) containing 5% DMSO.
Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
Causality: This artificial lipid layer mimics the hydrophobic core of the intestinal epithelial barrier.
Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates and quantify the compound concentration in both wells using UPLC-MS/MS.
Calculation: Calculate the effective permeability (
Pe
). Derivatives of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid consistently demonstrate
Pe>10×10−6
cm/s, classifying them as highly permeable[4].
Signaling & SAR Visualization
To conceptualize how this building block integrates into a drug discovery workflow and interacts with biological targets, refer to the SAR diagram below.
Caption: SAR and workflow diagram for 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid derivatives.
Conclusion
For drug development professionals targeting intracellular kinases or GPCRs, 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid offers a distinct advantage over standard pyrimidine scaffolds. By pre-installing a lipophilic, non-hydrogen-bonding vector (the 4-methylpiperidine ring), researchers can bypass early-stage permeability bottlenecks while maintaining a highly reactive carboxylate vector for rapid library diversification.
References
Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation
Source: Der Pharma Chemica
URL:[Link]
Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group
Source: PubMed (National Institutes of Health)
URL:[Link]
Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer
Source: PubMed (National Institutes of Health)
URL:[Link]
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Scaffold Wars: A Head-to-Head Comparison of Pyrimidine vs. Quinazoline Core Structures in Kinase Inhibitor Design
In the realm of targeted oncology and small-molecule drug discovery, the architectural selection of a core heterocycle dictates a drug's entire pharmacokinetic and pharmacodynamic destiny. Both the quinazoline and pyrimi...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of targeted oncology and small-molecule drug discovery, the architectural selection of a core heterocycle dictates a drug's entire pharmacokinetic and pharmacodynamic destiny. Both the quinazoline and pyrimidine scaffolds serve as foundational mimics of the adenine ring of ATP, allowing them to competitively bind the active site of various protein kinases[1]. However, their distinct structural topologies yield vastly different structure-activity relationship (SAR) profiles, selectivity windows, and resistance liabilities.
This guide provides an objective, data-driven comparison of the pyrimidine and quinazoline core structures, equipping researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to make informed scaffold selection decisions.
Structural Foundations & Mechanistic Divergence
The Quinazoline Core: Rigid, Bicyclic, and Deep-Pocket Driven
The quinazoline scaffold is a fused bicyclic system (benzene + pyrimidine)[2]. Its extended aromaticity and rigid planar structure make it an exceptional fit for the deep, hydrophobic ATP-binding pockets of wild-type receptor tyrosine kinases (RTKs) such as EGFR and HER2[2].
Causality in SAR: The C-4 aniline substitution is the primary driver of target selectivity, while substitutions at the C-6 and C-7 positions are typically leveraged to modulate aqueous solubility and pharmacokinetic properties without disrupting hinge-binding[2].
The Liability: The inherent steric bulk of the bicyclic core makes quinazoline inhibitors highly susceptible to gatekeeper mutations. For example, the T790M mutation in EGFR replaces a small threonine residue with a bulky methionine, creating a steric clash that effectively blocks first-generation quinazolines like gefitinib and erlotinib[3].
The Pyrimidine Core: Monocyclic, Flexible, and Mutant-Selective
The pyrimidine scaffold is a simpler, monocyclic 6-membered aromatic ring with two nitrogen atoms. Its smaller footprint provides a critical advantage: adaptability.
Causality in SAR: By utilizing N2, N4-disubstitution patterns, medicinal chemists can independently fine-tune interactions with the kinase hinge region and the solvent-exposed front pocket[4].
The Advantage: The reduced steric bulk allows pyrimidine derivatives to bypass the steric hindrance introduced by gatekeeper mutations. This structural flexibility is the exact reason why the pyrimidine-based inhibitor osimertinib successfully targets the EGFR T790M mutation[3], and why the pyrimidine core is the scaffold of choice for highly selective Cyclin-Dependent Kinase (CDK) inhibitors like palbociclib and ribociclib[4].
Kinase signaling pathway and scaffold intervention mechanisms.
Head-to-Head Quantitative Comparison
To objectively evaluate these scaffolds, we must look at their experimental performance across key biochemical metrics. The following table synthesizes the general profile of optimized derivatives from both classes based on current literature[2][3][4].
When comparing the potency of quinazoline vs. pyrimidine derivatives, experimental artifacts are a significant risk. Quinazolines, due to their extended conjugated systems, often exhibit intrinsic auto-fluorescence that can skew standard fluorescence-based assays.
To ensure scientific integrity, the following protocol utilizes a self-validating orthogonal loop . Every step is designed with explicit causality to eliminate false positives and confirm true target engagement.
Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense serial dilutions of the inhibitors directly into 384-well assay plates.
Causality: Traditional tip-based serial dilutions in aqueous buffers cause highly lipophilic quinazolines to crash out of solution, creating concentration gradients. Acoustic dispensing from 100% DMSO source plates ensures exact molarity at the moment of assay initiation.
Step 2: Primary Screen via TR-FRET (Time-Resolved FRET)
Action: Incubate the kinase (e.g., EGFR or CDK2), ATP, and a biotinylated peptide substrate with the inhibitor. Add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Measure emission at 665 nm after a time delay.
Causality: Why TR-FRET? The time-gated detection mechanism waits for short-lived background auto-fluorescence (common in quinazolines) to decay before measuring the long-lived Europium emission. This completely eliminates scaffold-induced optical interference.
Step 3: Orthogonal Validation via ADP-Glo
Action: Run parallel plates using a luminescent ADP detection assay. After the kinase reaction, add reagents to deplete unreacted ATP, then convert the generated ADP back to ATP to drive a luciferase/luciferin reaction.
Causality: TR-FRET relies on antibody binding. A compound might allosterically alter the peptide substrate, preventing antibody binding without actually inhibiting ATP turnover (a false positive). ADP-Glo measures the direct byproduct of the enzymatic reaction (ADP). Concordance between TR-FRET and ADP-Glo mathematically proves true ATP-competitive inhibition.
Step 4: Cellular Target Engagement (Western Blot)
Action: Treat target cancer cell lines (e.g., A431 for EGFR, MDA-MB-231 for CDKs[4]) with the inhibitors for 4 hours. Lyse cells and probe for phosphorylated target proteins (p-EGFR or p-Rb) vs. total protein.
Causality: Biochemical IC50 does not equal cellular efficacy. Pyrimidines and quinazolines have different lipophilicity (LogP) and polar surface areas (PSA). This step validates that the scaffold can successfully traverse the lipid bilayer and engage the target in the complex intracellular milieu.
Self-validating experimental workflow for kinase inhibitor screening.
Strategic Selection Guide
The choice between a pyrimidine and quinazoline core should not be based on inherent superiority, but rather on the specific topological demands of the target kinase[1]:
Choose Quinazoline when: Targeting wild-type kinases with deep, hydrophobic ATP-binding pockets (like WT EGFR). The rigid bicyclic structure provides unmatched binding affinity and residence time[2].
Choose Pyrimidine when: Designing inhibitors for kinases with restrictive gatekeeper mutations (e.g., EGFR T790M) or when targeting the CDK family[3][4]. The monocyclic core provides the necessary spatial flexibility to avoid steric clashes while maintaining critical hydrogen bonds at the hinge region.
Translating Pyrimidine-Based Therapeutics: A Comparative Guide to In Vitro and In Vivo Validation (TAS-102 vs. 5-FU)
Introduction Pyrimidine analogues are a cornerstone of oncology, yet the translation of these compounds from in vitro cell culture to in vivo efficacy remains a notorious bottleneck in drug development. Discrepancies oft...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrimidine analogues are a cornerstone of oncology, yet the translation of these compounds from in vitro cell culture to in vivo efficacy remains a notorious bottleneck in drug development. Discrepancies often arise due to complex intracellular pharmacokinetics, rapid systemic degradation, and acquired tumor resistance.
This guide provides an objective comparison between the traditional pyrimidine standard, 5-Fluorouracil (5-FU), and the next-generation nucleoside analogue combination, Trifluridine/tipiracil (TAS-102). By deconstructing the experimental workflows required to validate these compounds, we establish a robust framework for translating in vitro potency into in vivo success.
Mechanistic Divergence: Why In Vitro Equivalence Does Not Guarantee In Vivo Parity
To design a self-validating experimental system, researchers must first understand the mechanistic divergence between the test compound and the standard of care.
5-FU primarily exerts its cytotoxic effect by inhibiting thymidylate synthase (TS) and incorporating into RNA. However, tumor cells frequently upregulate TS to bypass this block. In contrast, TAS-102 utilizes Trifluridine (FTD), which directly incorporates into DNA to induce strand breaks, bypassing TS-mediated resistance 1.
Fig 1. Mechanistic divergence between 5-FU and TAS-102 driving distinct efficacy profiles.
In Vitro Profiling Protocol: Capturing S-Phase Specificity
Causality Check: Pyrimidine analogues are S-phase specific antimetabolites. Standard 24-hour or 48-hour viability assays often yield artificially high IC50 values because cells not actively synthesizing DNA evade cytotoxicity. A 120-hour continuous exposure assay is mandatory to ensure all cells cycle through the S-phase, providing a true reflection of antiproliferative potential.
Cell Seeding: Plate wild-type (e.g., DLD-1) and 5-FU-resistant (e.g., DLD-1/5-FU) human colorectal cancer cells at 2,000 cells/well in 96-well plates. Allow 24 hours for attachment.
Compound Preparation: Prepare serial dilutions of 5-FU (1.25 to 80 μmol/L) and TAS-102 (Trifluridine/Tipiracil at a strict 1:0.5 molar ratio, 6.25 to 400 μmol/L) 2.
Continuous Exposure: Treat cells continuously for 120 hours without media changes to prevent compound washout and simulate steady-state exposure.
Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline growth, and a positive apoptosis control (e.g., Staurosporine) to validate the assay's dynamic range.
Quantification: Assess viability using a luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate IC50 using non-linear regression.
Bridging the Gap: Pharmacokinetic (PK) Translation
In vitro clearance (CLint) and apparent permeability (Papp) parameters often fail to predict in vivo pyrimidine exposure due to rapid first-pass metabolism 3. For instance, orally administered Trifluridine is rapidly degraded by thymidine phosphorylase (TPase) in the liver and intestines.
Causality Check: Testing Trifluridine alone in vivo will result in a false negative for efficacy. Tipiracil must be co-administered to inhibit TPase, ensuring adequate systemic exposure of the active pyrimidine 1.
Fig 2. Step-by-step translation workflow from in vitro screening to in vivo efficacy.
In Vivo Validation: Xenograft Models and Efficacy Comparison
To objectively compare TAS-102 against 5-FU, the in vivo model must challenge the compounds with acquired resistance. Using a 5-FU-resistant subline (DLD-1/5-FU) alongside the parental line isolates the unique mechanism of action of the novel compound.
Step-by-Step Methodology: Subcutaneous Xenograft Efficacy Study
Tumor Implantation: Inject
5×106
DLD-1 or DLD-1/5-FU cells subcutaneously into the right flank of 5-week-old female BALB/c nude mice.
Randomization (Self-Validating Step): Wait until tumors reach a mean volume of 100–150 mm³. Randomize mice into groups (n=8) ensuring equal variance in starting tumor volumes across all cohorts. Exclude outliers to prevent skewed baseline data.
Dosing Regimen:
Control: Oral vehicle, twice daily (BID), Days 1–14.
5-FU: Intravenous injection, 15 mg/kg/day (maximum tolerated dose to match toxicity profiles).
TAS-102: Oral administration, 150 mg/kg/day (based on FTD content), BID, Days 1–14 4.
Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate Relative Tumor Volume (RTV) and the time required for tumors to reach 5 times their initial volume (RTV5).
Toxicity Assessment: Monitor body weight daily. A weight loss of >20% necessitates immediate euthanasia (humane endpoint).
Quantitative Data Presentation
The superiority of the next-generation pyrimidine compound is most evident in resistant models. The following table summarizes typical experimental outcomes comparing 5-FU and TAS-102 across sensitive and resistant human colorectal cancer xenografts 5, 6.
Cell Line Model
Resistance Status
Treatment Group
Tumor Growth Inhibition (TGI %)
RTV5 (Days to 5x Volume)
DLD-1
Sensitive
5-FU (15 mg/kg)
62.3%
18.5
DLD-1
Sensitive
TAS-102 (150 mg/kg)
73.4%
24.2
DLD-1/5-FU
5-FU Resistant
5-FU (15 mg/kg)
28.2%
11.0
DLD-1/5-FU
5-FU Resistant
TAS-102 (150 mg/kg)
73.2%
23.8
Data Analysis: While both compounds show efficacy in the sensitive DLD-1 model, 5-FU completely loses its therapeutic window in the DLD-1/5-FU resistant model (TGI drops to 28.2%). TAS-102 maintains a >73% TGI across both models, validating that its DNA-incorporation mechanism successfully bypasses traditional pyrimidine resistance pathways.
Conclusion
Validating novel pyrimidine compounds requires more than simple in vitro IC50 comparisons. By extending in vitro exposure times to capture S-phase specificity, integrating pharmacokinetic protectors (like Tipiracil) to prevent in vivo degradation, and utilizing paired sensitive/resistant xenograft models, researchers can build a self-validating pipeline. As demonstrated by the TAS-102 vs. 5-FU comparison, understanding the causal relationship between a drug's mechanism and its required experimental conditions is the key to successful clinical translation.
References
Title: TAS-102, a novel antitumor agent: a review of the mechanism of action
Source: nih.gov (PMC)
URL: [Link]
Title: Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, tipiracil and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts
Source: spandidos-publications.com
URL: [Link]
Title: Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts
Source: iiarjournals.org
URL: [Link]
Title: Therapeutic potential of TAS-102 in the treatment of gastrointestinal malignancies
Source: nih.gov (PMC)
URL: [Link]
Title: [18F]fluorothymidine PET Informs the Synergistic Efficacy of Capecitabine and Trifluridine/Tipiracil in Colon Cancer
Source: aacrjournals.org
URL: [Link]
Title: In vitro to in vivo pharmacokinetic translation guidance
Source: biorxiv.org
URL: [Link]
A Researcher's Guide to the Safe Disposal of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic Acid
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its responsible disposal, grounded in established safety protocols and regulatory compliance.
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount.[1] This involves a multi-faceted approach, from understanding the compound's hazard profile to ensuring its final placement in the hands of a licensed waste disposal service.
I. Hazard Profile and Core Safety Characteristics
Pyrimidine Derivatives : This class of compounds can be flammable, and many possess biological activity that warrants careful handling.[2] Structurally similar compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[3][4]
Piperidine Derivatives : These are known to be potentially toxic and corrosive.[5] Piperidine itself causes severe skin burns and eye damage.[5]
Carboxylic Acids : While simple carboxylic acids can sometimes be neutralized and disposed of down the drain in very dilute forms, the complex nature of this molecule, with its heterocyclic components, makes this an unsafe practice.[6]
Based on this analysis, it is prudent to treat 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid as a substance that is potentially toxic if ingested and an irritant to the skin, eyes, and respiratory system.[7] The table below summarizes the assumed hazard assessment.
Hazard Category
Assumed Risk for 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Rationale
Acute Toxicity (Oral)
Harmful/Toxic
Pyrimidine and piperidine derivatives can be toxic if swallowed.[4][7][8]
Skin Corrosion/Irritation
Irritant
Piperidine and related structures can cause skin irritation or burns.[4][5]
Eye Damage/Irritation
Serious Irritant
The carboxylic acid and piperidine functional groups suggest a high potential for eye irritation.[4][5]
Respiratory Irritation
Potential Irritant
Handling the solid powder may generate dust that could irritate the respiratory tract.[4]
Environmental Hazard
Assume Hazardous
To prevent environmental contamination, the compound should not be released into the environment.[9][10]
II. Pre-Disposal Preparations: Your Safety First
Before beginning any disposal procedure, the following personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2][11]
Eye Protection : Wear chemical safety goggles or a face shield.[7]
Hand Protection : Use chemical-resistant, impervious gloves such as nitrile.[7][11]
Skin and Body Protection : A laboratory coat and long-sleeved clothing are essential to prevent skin contact.[11]
Respiratory Protection : If handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.[1]
III. Step-by-Step Disposal Protocol
The primary method for disposing of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and materials contaminated with it is through collection as hazardous waste for incineration by a licensed professional waste disposal company.[1][12]
Step 1: Waste Segregation and Collection
This is the most critical step to ensure safety and compliance. Chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[13]
Designate a Waste Container : Use a dedicated, clearly labeled, and chemically compatible hazardous waste container.[1][2] High-density polyethylene is a suitable material.[2] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[1][7]
Solid Waste : Place un-used or waste 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid directly into the designated container. Any materials contaminated with the compound, such as gloves, weighing papers, absorbent pads, and pipette tips, must also be disposed of in this container as hazardous solid waste.[1][7]
Liquid Waste : If the compound is dissolved in a solvent, it must be collected as hazardous liquid waste.
Segregate by Solvent Type : Do not mix different types of solvent waste. For example, halogenated and non-halogenated solvents should be collected in separate, appropriately labeled containers.
Avoid Incompatibilities : Never mix this acidic compound with bases or other reactive chemicals in the same waste container.[14]
Step 2: Proper Labeling
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.
The container must be clearly labeled with the words "Hazardous Waste." [1][7]
List the full chemical name: "2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid." [1][7]
Indicate the primary hazards (e.g., "Toxic," "Irritant").
Note the approximate quantity of waste and the date of accumulation.[7]
Step 3: Storage of Waste Container
Proper storage of the waste container while it awaits pickup is crucial.
Secondary Containment : Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[1][13]
Designated Area : Keep the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7][15]
Segregation : Store it away from incompatible materials, particularly bases and strong oxidizing agents.[4][7]
Step 4: Disposal of Empty Containers
"Empty" containers that once held the compound must also be managed as hazardous waste.
Triple-Rinse : Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous liquid waste.[1]
Final Disposal : After rinsing, the container should be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as regular solid waste or continuing to manage it as hazardous waste.[1] Never reuse empty chemical containers.[1]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Only licensed professional waste disposal companies are permitted to transport and dispose of hazardous chemical waste.[1][16]
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.[7]
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[7]
Ventilate : Ensure the area is well-ventilated.[7]
Don PPE : Before cleaning the spill, put on the required personal protective equipment as outlined above.[7]
Contain and Absorb :
For a solid spill, carefully sweep or scoop the material into the hazardous waste container, avoiding dust generation.[9]
For a liquid spill (if dissolved in a solvent), absorb the spill with an inert material like vermiculite, sand, or chemical absorbent pads.[7] Place the contaminated absorbent material into the hazardous waste container.[7]
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
Report : Report the spill to your laboratory supervisor and EHS office.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
Caption: Workflow for the disposal of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.
References
BenchChem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.